molecular formula C11H11NO3 B6577423 3-cyano-3-(4-methoxyphenyl)propanoic acid CAS No. 32856-74-9

3-cyano-3-(4-methoxyphenyl)propanoic acid

Cat. No.: B6577423
CAS No.: 32856-74-9
M. Wt: 205.21 g/mol
InChI Key: FZDMDZGSRLDCCR-UHFFFAOYSA-N
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Description

3-cyano-3-(4-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
The exact mass of the compound 3-cyano-3-(4-methoxyphenyl)propanoic acid is 205.07389321 g/mol and the complexity rating of the compound is 260. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-cyano-3-(4-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-cyano-3-(4-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-cyano-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-15-10-4-2-8(3-5-10)9(7-12)6-11(13)14/h2-5,9H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDMDZGSRLDCCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00396374
Record name 3-cyano-3-(4-methoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32856-74-9
Record name 3-cyano-3-(4-methoxyphenyl)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00396374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Workflows for 3-Cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern organic synthesis and neuropharmacological drug development, 3-cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 32856-74-9)[1] serves as a pivotal bifunctional building block. As a Senior Application Scientist, I frequently utilize β -cyano acids not merely as end-products, but as highly programmable intermediates. The presence of both a carboxylic acid and a cyano group allows for orthogonal reactivity, making this specific compound an ideal precursor for synthesizing complex active pharmaceutical ingredients (APIs), particularly γ -amino acid derivatives targeting the central nervous system.

This whitepaper provides an authoritative breakdown of its physical properties, a self-validating synthetic protocol, and its mechanistic role in drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the physical properties of 3-cyano-3-(4-methoxyphenyl)propanoic acid is critical for optimizing downstream reactions, solvent selection, and purification workflows. The compound exhibits a molecular weight of 205.21 g/mol [2] and typically presents as a white to off-white crystalline solid[3].

The table below synthesizes its core quantitative data and explains the structural causality behind these properties:

PropertyValueCausality / Structural Significance
Chemical Name 3-Cyano-3-(4-methoxyphenyl)propanoic acidIUPAC nomenclature defining the β -cyano and aryl substitutions[4].
CAS Number 32856-74-9Unique registry identifier for sourcing and compliance.
Molecular Formula C11H11NO3Dictates stoichiometric calculations for downstream reactions[2].
Molecular Weight 205.21 g/mol Verified mass for mass spectrometry (ESI-MS) and yield calculations[2].
Appearance White to off-white solidIndicates high purity; structural impurities often present as yellow oils.
Solubility Soluble in EtOH, DMSO; Insoluble in H₂ODriven by the lipophilic 4-methoxyphenyl ring, enabling phase-separation during aqueous workups.

Note: The electron-donating nature of the para-methoxy group significantly influences the electron density of the aromatic ring, which in turn affects the dipole moment and crystallization behavior of the molecule.

Synthetic Methodology: The Cyanide Conjugate Addition Workflow

The most robust synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid relies on the nucleophilic conjugate addition (Michael addition) of a cyanide anion to 4-methoxycinnamic acid[5]. This hydrocyanation approach is favored due to its high regioselectivity[6].

Step-by-Step Experimental Protocol

Caution: Handling cyanides requires strict adherence to safety protocols, including the use of a well-ventilated fume hood and basic traps for potential HCN gas.

  • Substrate Solubilization: Dissolve 1.0 equivalent of 4-methoxycinnamic acid in absolute ethanol.

    • Causality: Ethanol provides a homogeneous medium for the organic substrate while remaining completely miscible with the aqueous cyanide solution added in the next step.

  • Cyanide Addition: Slowly add 1.5 equivalents of aqueous Potassium Cyanide (KCN) to the stirring solution.

    • Causality: Water is required to dissolve the inorganic KCN salt. The resulting mixed solvent system ensures both reactants are available in the same phase.

  • Thermal Activation: Heat the reaction mixture to reflux (approx. 80°C) for 4 to 6 hours.

    • Causality: The conjugate addition of a cyanide ion to a sterically hindered β -position requires thermal activation to overcome the kinetic activation energy barrier.

  • Acidification & Precipitation: Cool the mixture to 0°C and carefully adjust the pH to 2 using 2M HCl.

    • Causality: The reaction initially yields the soluble potassium salt of the propanoic acid. Acidification protonates the carboxylate, drastically reducing its aqueous solubility and driving the crystallization of the target product.

  • Isolation: Isolate the precipitate via vacuum filtration and wash with ice-cold water.

Validation Checkpoint (Self-Validating System)

To ensure the protocol's success, the reaction must be monitored via TLC (Hexanes:EtOAc 1:1, 1% AcOH). The starting material is highly UV-active; the reaction is complete when this spot disappears. Post-isolation, analyze the product via ¹H-NMR (DMSO-d6). The definitive marker of success is the disappearance of the vinylic doublets (typically δ 6.3 and 7.6 ppm, J = 16 Hz) and the emergence of an ABX spin system , representing the diastereotopic -CH₂- protons coupling with the chiral -CH(CN)- proton.

SynthesisWorkflow A 1. Substrate Preparation 4-Methoxycinnamic Acid + EtOH B 2. Cyanide Addition Add Aqueous KCN A->B C 3. Thermal Activation Reflux at 80°C for 6h B->C D 4. Acidification Adjust to pH 2 with 2M HCl C->D E 5. Isolation Vacuum Filtration & Cold Wash D->E F Pure 3-Cyano-3-(4-methoxyphenyl) propanoic acid E->F

Fig 1: Experimental workflow for the synthesis and isolation of the target beta-cyano acid.

Mechanistic Pathway & Downstream Drug Development

The true value of 3-cyano-3-(4-methoxyphenyl)propanoic acid lies in its application within neuropharmacology. By subjecting the β -cyano acid to catalytic hydrogenation (using H₂ gas over a Raney Nickel catalyst), the cyano group (-C≡N) is selectively reduced to a primary amine (-CH₂NH₂).

This transformation yields 4-amino-3-(4-methoxyphenyl)butanoic acid . This resulting γ -amino acid is a direct structural analog of well-known active pharmaceutical ingredients like Baclofen and Phenibut, which are potent modulators of the GABA-B receptor.

Mechanistic Causality: The electron-donating methoxy group on the aromatic ring increases the overall electron density of the aryl moiety. In drug design, this modification is strategically used to alter the lipophilicity (LogP) of the molecule, potentially enhancing its ability to cross the blood-brain barrier (BBB) and optimizing its binding affinity within the lipophilic pockets of the GABA-B receptor compared to unsubstituted analogs.

DrugPathway A 3-Cyano-3-(4-methoxyphenyl) propanoic acid B Catalytic Hydrogenation (H2, Raney Ni) A->B C 4-Amino-3-(4-methoxyphenyl) butanoic acid B->C D GABA-B Receptor Modulation C->D

Fig 2: Pharmacological pathway from beta-cyano acid intermediate to a GABAergic active pharmaceutical.

References

  • Title: Nitrile - Preparation and Reactions Source: Wikipedia URL: [Link]

Sources

An In-depth Technical Guide to 3-cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-cyano-3-(4-methoxyphenyl)propanoic acid, a molecule of interest in organic synthesis and medicinal chemistry. While specific experimental data for this compound is limited, this document synthesizes available information, including its fundamental molecular properties, and provides insights into its synthesis, potential reactivity, and applications by drawing parallels with closely related compounds. This guide aims to serve as a foundational resource for researchers and professionals in drug development, highlighting both the known characteristics of this molecule and areas for future investigation.

Introduction: The Chemical Landscape of Arylpropanoic Acids

Arylpropanoic acids are a well-established class of compounds with significant applications, most notably in the pharmaceutical industry as non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of additional functional groups, such as a nitrile moiety, can dramatically alter the physicochemical properties and biological activities of these molecules. The cyano group is a versatile functional group in medicinal chemistry, known to improve pharmacokinetic profiles and act as an electrophilic warhead in covalent inhibitors[1]. 3-cyano-3-(4-methoxyphenyl)propanoic acid, with its unique combination of a carboxylic acid, a nitrile group, and a methoxy-substituted aromatic ring, represents a scaffold with considerable potential for further chemical exploration and development.

Molecular Properties of 3-cyano-3-(4-methoxyphenyl)propanoic acid

A precise understanding of a molecule's fundamental properties is the cornerstone of its application in research and development. The following table summarizes the key molecular identifiers for 3-cyano-3-(4-methoxyphenyl)propanoic acid.

PropertyValueSource
Molecular Weight 205.21 g/mol N/A
Molecular Formula C₁₁H₁₁NO₃N/A
CAS Number 32856-74-9N/A
SMILES O=C(O)CC(C#N)C1=CC=C(OC)C=C1N/A

Synthesis Strategies for 3-Aryl-3-Cyanopropanoic Acids

General Synthetic Approach

A plausible synthetic route involves the reaction of a substituted benzaldehyde with a cyanoacetate, followed by hydrolysis. A general procedure for the synthesis of related 3-aryl-3-cyano-propenoic acids involves the condensation of a nitrile with glyoxalic acid[2].

A potential synthetic workflow for 3-cyano-3-(4-methoxyphenyl)propanoic acid is outlined below:

G cluster_0 Starting Materials cluster_1 Reaction Step 1: Knoevenagel Condensation cluster_2 Reaction Step 2: Michael Addition cluster_3 Reaction Step 3: Hydrolysis and Decarboxylation 4-methoxybenzaldehyde 4-methoxybenzaldehyde Intermediate_A Ethyl 2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxybenzaldehyde->Intermediate_A Base (e.g., piperidine) Ethyl cyanoacetate Ethyl cyanoacetate Ethyl cyanoacetate->Intermediate_A Intermediate_B Diethyl 2,4-dicyano-3-(4-methoxyphenyl)pentanedioate Intermediate_A->Intermediate_B NaCN Final_Product 3-cyano-3-(4-methoxyphenyl)propanoic acid Intermediate_B->Final_Product Acid or Base Hydrolysis

Caption: A potential synthetic pathway to 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Experimental Protocol (Hypothetical)

The following is a hypothetical, step-by-step methodology based on general organic synthesis principles for related compounds:

Step 1: Knoevenagel Condensation

  • To a solution of 4-methoxybenzaldehyde and ethyl cyanoacetate in a suitable solvent (e.g., ethanol), add a catalytic amount of a base such as piperidine.

  • Reflux the mixture until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Cool the reaction mixture and isolate the crude product, ethyl 2-cyano-3-(4-methoxyphenyl)acrylate, by filtration or extraction.

  • Purify the product by recrystallization or column chromatography.

Step 2: Michael Addition

  • Dissolve the purified ethyl 2-cyano-3-(4-methoxyphenyl)acrylate in a suitable solvent.

  • Add a source of cyanide, such as sodium cyanide, to initiate the Michael addition.

  • Stir the reaction at an appropriate temperature until completion (monitored by TLC).

  • Work up the reaction to isolate the crude diethyl 2,4-dicyano-3-(4-methoxyphenyl)pentanedioate.

Step 3: Hydrolysis and Decarboxylation

  • Subject the crude product from Step 2 to acidic or basic hydrolysis. For example, reflux with a strong acid like hydrochloric acid.

  • The hydrolysis will convert the nitrile and ester groups to carboxylic acids, and the subsequent heating will promote decarboxylation.

  • After cooling, the final product, 3-cyano-3-(4-methoxyphenyl)propanoic acid, can be isolated by filtration or extraction and purified by recrystallization.

Spectroscopic Characterization (Predicted)

Due to the absence of published experimental spectra for 3-cyano-3-(4-methoxyphenyl)propanoic acid, this section provides predicted spectroscopic data based on the known effects of its functional groups.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and aliphatic protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Singlet1HCarboxylic acid proton (-COOH)
~7.3Doublet2HAromatic protons ortho to the propanoic acid substituent
~6.9Doublet2HAromatic protons meta to the propanoic acid substituent
~4.0Singlet1HMethine proton (-CH(CN)COOH)
~3.8Singlet3HMethoxy protons (-OCH₃)
~3.0Multiplet2HMethylene protons (-CH₂-)
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

Predicted Chemical Shift (δ, ppm)Assignment
~170-175Carboxylic acid carbon (-COOH)
~160Aromatic carbon attached to the methoxy group
~130-135Quaternary aromatic carbon
~128-130Aromatic CH carbons ortho to the propanoic acid substituent
~118-122Nitrile carbon (-C≡N)
~114-116Aromatic CH carbons meta to the propanoic acid substituent
~55Methoxy carbon (-OCH₃)
~40-45Methine carbon (-CH(CN)COOH)
~35-40Methylene carbon (-CH₂-)
Predicted IR Spectrum

The infrared spectrum is a valuable tool for identifying the key functional groups present in the molecule.

Predicted Wavenumber (cm⁻¹)Functional Group
~3300-2500 (broad)O-H stretch of the carboxylic acid
~2240-2260C≡N stretch of the nitrile
~1700-1725C=O stretch of the carboxylic acid
~1600, ~1500C=C stretches of the aromatic ring
~1250C-O stretch of the aryl ether

Reactivity and Potential Applications

The chemical reactivity of 3-cyano-3-(4-methoxyphenyl)propanoic acid is dictated by its three primary functional groups: the carboxylic acid, the nitrile, and the electron-rich aromatic ring.

G cluster_0 Functional Groups cluster_1 Potential Reactions Molecule 3-cyano-3-(4-methoxyphenyl)propanoic acid Carboxylic_Acid -COOH Molecule->Carboxylic_Acid Nitrile -C≡N Molecule->Nitrile Aromatic_Ring 4-methoxyphenyl Molecule->Aromatic_Ring Esterification Esterification Carboxylic_Acid->Esterification Amidation Amidation Carboxylic_Acid->Amidation Reduction_to_Amine Reduction to Amine Nitrile->Reduction_to_Amine Hydrolysis_to_Acid Hydrolysis to Carboxylic Acid Nitrile->Hydrolysis_to_Acid Electrophilic_Substitution Electrophilic Aromatic Substitution Aromatic_Ring->Electrophilic_Substitution

Caption: Reactivity profile of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

  • Carboxylic Acid: This group can undergo standard reactions such as esterification and amidation, allowing for the synthesis of a diverse library of derivatives.

  • Nitrile: The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing pathways to other important functionalities[3]. The electrophilic nature of the nitrile carbon also makes it a potential target for nucleophilic attack[1].

  • Aromatic Ring: The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, suggesting that further functionalization of the aromatic ring is feasible.

Given these reactive handles, 3-cyano-3-(4-methoxyphenyl)propanoic acid is a promising building block for the synthesis of more complex molecules. Cyanopropanoic acid derivatives are utilized as intermediates in the synthesis of pharmaceuticals and agrochemicals[4][5]. The presence of both a carboxylic acid and a nitrile group in a single molecule offers opportunities for creating compounds with diverse biological activities, including potential enzyme inhibition[6].

Safety and Handling

Specific safety data for 3-cyano-3-(4-methoxyphenyl)propanoic acid is not available. However, based on the known hazards of related aromatic carboxylic acids, appropriate safety precautions should be taken.

  • General Hazards: Aromatic carboxylic acids can be irritants to the skin, eyes, and respiratory tract[7][8].

  • Personal Protective Equipment (PPE): It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.

  • First Aid:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes.

    • Skin: Wash off with soap and water.

    • Inhalation: Move to fresh air.

    • Ingestion: Rinse mouth with water. In all cases of exposure, seek medical attention.

Conclusion and Future Directions

3-cyano-3-(4-methoxyphenyl)propanoic acid is a molecule with significant untapped potential. While this guide provides a foundational understanding based on its molecular structure and comparisons with related compounds, further experimental work is necessary to fully elucidate its properties and applications. Key areas for future research include the development and optimization of a reliable synthetic protocol, comprehensive spectroscopic characterization, and exploration of its biological activities. The insights provided herein are intended to catalyze further investigation into this promising chemical entity.

References

  • Nitriles: an attractive approach to the development of covalent inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. (n.d.). National Center for Biotechnology Information. Retrieved March 13, 2026, from [Link]

  • A Beginner's Guide to Benzoic Acid: Uses and Safety Tips. (2020, July 31). KHA Online-SDS. Retrieved March 13, 2026, from [Link]

  • 2-Cyanopropanoic acid. (n.d.). MySkinRecipes. Retrieved March 13, 2026, from [Link]

  • Carboxylic acid. (2021, December 31). Sciencemadness Wiki. Retrieved March 13, 2026, from [Link]

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  • Effect of different nitriles and corresponding carboxylic acids on the... (n.d.). ResearchGate. Retrieved March 13, 2026, from [Link]

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  • Carboxylic acids and Nitriles. (n.d.). Philadelphia University. Retrieved March 13, 2026, from [Link]

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  • Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update. (2023, July 19). Royal Society of Chemistry. Retrieved March 13, 2026, from [Link]

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  • 13C NMR Chemical Shift. (2022, March 9). Oregon State University. Retrieved March 13, 2026, from [Link]

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026, February 27). MDPI. Retrieved March 13, 2026, from [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2022, July 19). MDPI. Retrieved March 13, 2026, from [Link]

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3-Cyano-3-(4-methoxyphenyl)propanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

3-Cyano-3-(4-methoxyphenyl)propanoic acid (CAS No. 32856-74-9) is a highly versatile, bifunctional organic building block. Featuring both a reactive nitrile group and a carboxylic acid moiety flanking an electron-rich 4-methoxyphenyl ring, this compound serves as a critical intermediate in advanced pharmaceutical synthesis. It is predominantly utilized in the development of γ -aminobutyric acid (GABA) derivatives (such as Baclofen analogs), pyrrolidinones, and substituted succinimides targeting central nervous system (CNS) receptors.

This whitepaper outlines the optimal synthetic strategies, mechanistic causality, and analytical validation required to handle and synthesize this compound at a high level of chemical integrity.

Mechanistic Pathways & Synthetic Strategy

The synthesis of 3-cyano-3-arylpropanoic acids generally relies on two competing retrosynthetic disconnections:

  • Route A (Alkylation Strategy): α -Alkylation of an arylacetonitrile with a haloacetate, followed by saponification.

  • Route B (Cyanation Strategy): Michael addition of a cyanide source to a 4-methoxycinnamic acid derivative.

As detailed in foundational methodologies for [1] and [2], Route A is the industry standard.

Causality of Route Selection: Route B requires the handling of highly toxic cyanide salts (e.g., KCN, HCN) and often suffers from poor regioselectivity, yielding mixtures of 1,2- and 1,4-addition products. Conversely, Route A leverages the predictable acidity of the benzylic proton in 4-methoxyphenylacetonitrile (pKa 16–18). By using a strong base, quantitative enolate formation is achieved, driving a clean SN​2 displacement that is highly scalable and avoids extreme toxicity risks.

Synthesis A 4-Methoxyphenylacetonitrile C Deprotonation (NaH, THF) Carbanion Formation A->C B Ethyl Bromoacetate D Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate B->D C->D Alkylation with Ethyl Bromoacetate E Saponification (NaOH, H2O/MeOH) D->E Hydrolysis F Acidification (HCl to pH 2) E->F G 3-Cyano-3-(4-methoxyphenyl)propanoic acid F->G Precipitation

Synthetic workflow for 3-cyano-3-(4-methoxyphenyl)propanoic acid via alkylation.

Experimental Protocols: The Alkylation-Saponification Workflow

The following protocol is designed as a self-validating system , ensuring that researchers can confirm the success of each step through observable physical and chemical changes before proceeding.

Phase 1: Carbanion Generation and Alkylation
  • Preparation of the Carbanion: In an oven-dried, argon-purged flask, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous Tetrahydrofuran (THF). Cool the suspension to 0 °C.

    • Causality: THF acts as an optimal solvent by coordinating the Na+ ions, thereby increasing the nucleophilicity of the resulting carbanion. The 0 °C temperature is critical to control the highly exothermic deprotonation and prevent oxidative degradation of the electron-rich 4-methoxyphenyl ring.

  • Nitrile Addition: Add 4-methoxyphenylacetonitrile (1.0 eq) dropwise. Stir for 30 minutes until hydrogen gas evolution ceases.

    • Validation Checkpoint: The cessation of bubbling ( H2​ gas) serves as a visual, self-validating indicator that quantitative deprotonation has occurred.

  • Electrophilic Quench: Add ethyl bromoacetate (1.1 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

    • Causality: Ethyl bromoacetate is chosen over the chloro-derivative because the bromide ion is a superior leaving group. This allows the alkylation to proceed cleanly at room temperature, suppressing unwanted dialkylation side-reactions.

  • Workup: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na2​SO4​ , and concentrate in vacuo.

    • Validation Checkpoint: TLC (Hexanes/EtOAc 4:1) must show the disappearance of the starting nitrile ( Rf​≈0.4 ) and the appearance of the ester product ( Rf​≈0.6 ).

Phase 2: Saponification and Isolation
  • Hydrolysis: Dissolve the crude ethyl 3-cyano-3-(4-methoxyphenyl)propanoate in a 1:1 mixture of THF and Methanol. Add 2.0 M aqueous NaOH (2.0 eq). Stir at room temperature for 2 hours.

    • Causality: The mixed solvent system ensures that both the lipophilic ester and the aqueous hydroxide are completely miscible, accelerating the hydrolysis kinetics.

  • Phase Partitioning: Evaporate the organic solvents under reduced pressure. Dilute the aqueous residue with water and wash with Diethyl Ether ( Et2​O ).

    • Validation Checkpoint: This step relies on phase-transfer dynamics. Unreacted organic impurities partition into the ether layer, while the desired product remains in the aqueous layer as a water-soluble sodium carboxylate salt.

  • Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2 using 1.0 M HCl. Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum.

    • Validation Checkpoint: The sudden precipitation of a white solid upon reaching pH 2 confirms the protonation of the carboxylate.

Quantitative Data & Analytical Characterization

To ensure rigorous quality control, the quantitative metrics of the synthetic routes and the expected analytical signatures of the final product are summarized below.

Table 1: Comparative Metrics of Synthetic Routes

MetricRoute A (Alkylation of Nitrile)Route B (Cyanation of Cinnamate)
Overall Yield 75 - 85%40 - 55%
Regioselectivity >98% (Direct C-C bond formation)~70% (Mixed 1,2 and 1,4 additions)
Primary Reagents 4-Methoxyphenylacetonitrile, Ethyl bromoacetate4-Methoxycinnamic acid, KCN / HCN
Safety Profile Moderate (Requires handling NaH)High Risk (Highly toxic cyanide salts)
Scalability Excellent (Standard pilot-plant operations)Poor (Requires specialized cyanide scrubbers)

Table 2: Expected Analytical Characterization (3-Cyano-3-(4-methoxyphenyl)propanoic acid)

TechniqueKey Spectral FeaturesDiagnostic Significance
1H NMR (400 MHz, DMSO-d6) δ 12.6 (br s, 1H), 7.3 (d, 2H), 6.9 (d, 2H), 4.2 (t, 1H), 3.7 (s, 3H), 2.9 (d, 2H)Confirms the presence of the carboxylic proton, para-substituted aromatic ring, and the methine/methylene spin system.
13C NMR (100 MHz, DMSO-d6) δ 171.5 (C=O), 159.2 (Ar-C-O), 120.1 (C N), 55.4 (OCH3), 39.8 (CH), 37.2 (CH2)Validates the carbon skeleton, particularly the orthogonal nitrile and carboxylic acid carbons.
FT-IR (ATR, cm⁻¹) 3300-2500 (broad, O-H), 2245 (sharp, C N), 1710 (sharp, C=O)The coexistence of the nitrile and carboxylic acid functional groups is definitively confirmed.
HRMS (ESI-) m/z calculated for C11H10NO3 [M-H]-: 204.0666; Found: 204.0661Confirms the exact mass and molecular formula.

Downstream Applications in Drug Development

The true value of 3-cyano-3-(4-methoxyphenyl)propanoic acid lies in its orthogonal reactivity. The nitrile and carboxylic acid groups can be manipulated independently to generate complex pharmacophores [3].

  • GABA Analogs & Pyrrolidinones: Catalytic hydrogenation of the nitrile group (using H2​ over Pd/C or Raney Nickel) yields a primary amine, which spontaneously cyclizes under mildly acidic conditions to form 4-(4-methoxyphenyl)pyrrolidin-2-one. If the cyclization is prevented, the open-chain form acts as a potent Baclofen analog.

  • Arylsuccinic Acids: Strong acidic hydrolysis of the nitrile converts it into a second carboxylic acid, yielding 2-(4-methoxyphenyl)succinic acid, a precursor to succinimide-based anticonvulsants.

Applications A 3-Cyano-3-(4-methoxyphenyl)propanoic acid B Catalytic Hydrogenation (H2, Pd/C) A->B Reduction C Nitrile Hydrolysis (Strong Acid/Heat) A->C Hydrolysis D 4-Amino-3-(4-methoxyphenyl)butanoic acid (GABA Analog) B->D E 2-(4-Methoxyphenyl)succinic acid C->E F Intramolecular Cyclization D->F G 4-(4-Methoxyphenyl)pyrrolidin-2-one F->G Lactamization

Downstream transformation to GABA analogs, succinic acids, and pyrrolidinones.

References

  • Gulini, U., et al. "An Efficient Synthesis of 2-(3,4-Dimethoxyphenyl)succinimide and Related Compounds." ResearchGate. Available at:[Link]

  • Kruse, L. I.
  • Synthesis Editorial Board. "Simple Synthesis of Arylsuccinic Acids." Synthesis, Thieme Connect. Available at:[Link]

An In-depth Technical Guide to the Solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-cyano-3-(4-methoxyphenyl)propanoic acid in common organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies. It delves into the molecular structure of the target compound to predict its solubility behavior and offers a detailed, step-by-step protocol for empirical solubility determination. This guide is designed to be a foundational resource, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction: The Significance of Solubility in Pharmaceutical Sciences

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability, manufacturability, and therapeutic efficacy. For a compound like 3-cyano-3-(4-methoxyphenyl)propanoic acid, which possesses multiple functional groups, understanding its interaction with various solvents is paramount for its development and application. This guide provides a detailed exploration of its predicted solubility based on its structural attributes and outlines a robust experimental framework for its quantitative assessment.

Molecular Structure and Predicted Solubility Profile

The solubility of a compound is governed by the principle of "like dissolves like," which implies that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 3-cyano-3-(4-methoxyphenyl)propanoic acid features several key functional groups that dictate its overall polarity and solubility:

  • Carboxylic Acid Group (-COOH): This polar group is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar solvents.[1][2][3][4] Carboxylic acids are known to be soluble in less polar organic solvents such as ethers, alcohols, and chloroform.[1][2][3]

  • Cyano Group (-C≡N): The nitrile group is highly polar due to the electronegativity of the nitrogen atom, contributing to dipole-dipole interactions.[5][6][7] Nitriles are often soluble in polar organic solvents.[5][6][7]

  • 4-Methoxyphenyl Group: This aromatic moiety is largely non-polar and hydrophobic, which will favor solubility in non-polar or moderately polar solvents. The methoxy group (-OCH3) adds some polarity.

Based on this combination of polar and non-polar functionalities, 3-cyano-3-(4-methoxyphenyl)propanoic acid is anticipated to exhibit a broad solubility profile, with a preference for polar aprotic and protic organic solvents.

Predicted Solubility in Common Organic Solvents

The following table summarizes the predicted solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in a range of organic solvents, categorized by their polarity. These predictions are derived from established chemical principles and require experimental validation.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe carboxylic acid and cyano groups can form strong hydrogen bonds with the hydroxyl groups of these solvents. The polarity of the solvents can also effectively solvate the polar functional groups of the solute.
Polar Aprotic Acetone, AcetonitrileHighThese solvents possess a significant dipole moment that can engage in dipole-dipole interactions with the polar cyano and carboxylic acid groups.[7] The lack of a hydrogen-donating group prevents the formation of hydrogen bonds with the solvent, but the overall polarity is sufficient for good solubility.
Ethers Diethyl Ether, THFModerateEthers are less polar than alcohols but can act as hydrogen bond acceptors for the carboxylic acid group.[1][2][3] The non-polar alkyl and aromatic portions of the solute will interact favorably with the ether.
Halogenated Dichloromethane, ChloroformModerateThese solvents are of intermediate polarity and can solvate the aromatic ring and the alkyl chain of the molecule. Chloroform can also act as a weak hydrogen bond donor to the carbonyl oxygen and nitrile nitrogen.
Aromatic Toluene, BenzeneLow to ModerateThe non-polar aromatic ring of the solvents will have favorable van der Waals interactions with the methoxyphenyl group of the solute. However, the polar functional groups of the solute will be poorly solvated, limiting overall solubility.
Non-Polar Hexane, HeptaneLowThe large, non-polar hydrocarbon chains of these solvents will not effectively solvate the polar carboxylic acid and cyano groups, leading to poor solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard method for determining the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in various organic solvents.

Materials and Equipment
  • 3-cyano-3-(4-methoxyphenyl)propanoic acid (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_calculation Calculation prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 Dispense into vial equil Agitate at constant temperature (e.g., 24-72 hours) prep2->equil sep1 Allow to settle equil->sep1 sep2 Centrifuge sep1->sep2 ana1 Withdraw supernatant sep2->ana1 ana2 Filter supernatant ana1->ana2 ana3 Dilute sample ana2->ana3 ana4 Analyze by HPLC ana3->ana4 calc Determine concentration from calibration curve ana4->calc

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-cyano-3-(4-methoxyphenyl)propanoic acid into a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

    • Add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

  • Phase Separation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Centrifuge the vials at a moderate speed to further separate the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a 0.45 µm syringe filter to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample by a validated HPLC method to determine the concentration of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

  • Quantification:

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • Determine the concentration of the solute in the saturated solution from the calibration curve.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Factors Influencing Solubility

Several factors can influence the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid:

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature. However, this relationship should be determined experimentally for each solvent system.

  • pH (in aqueous or protic systems): The carboxylic acid group is ionizable. In basic conditions, it will deprotonate to form a carboxylate salt, which is significantly more polar and therefore more soluble in polar solvents.

  • Presence of Water: In some organic solvents, the presence of small amounts of water can significantly increase the solubility of carboxylic acids.[8]

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may exhibit different solubilities.

Conclusion

This technical guide has provided a detailed theoretical and practical overview of the solubility of 3-cyano-3-(4-methoxyphenyl)propanoic acid in organic solvents. By understanding the interplay of its functional groups and the properties of the solvents, researchers can make informed decisions for various experimental and industrial processes. The provided experimental protocol offers a robust framework for obtaining precise and accurate solubility data, which is indispensable for the successful development and application of this compound.

References

  • Physical Properties of Carboxylic Acids | CK-12 Foundation. (2026, January 14). [Link]

  • 15.4: Physical Properties of Carboxylic Acids - Chemistry LibreTexts. (2024, October 16). [Link]

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  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library. (2026, February 6). [Link]

  • Nitrile Definition, Functional Group & Structure - Study.com. (n.d.). [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). [Link]

  • Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. - Allen. (n.d.). [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). [Link]

  • Summary of Organic Functions: Nitriles and Isonitriles - Teachy. (n.d.). [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.). [Link]

  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.). [Link]

  • SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC NITRILES. (n.d.). [Link]

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Stability and storage conditions for 3-cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Stability and Storage of 3-cyano-3-(4-methoxyphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical stability and recommended storage conditions for 3-cyano-3-(4-methoxyphenyl)propanoic acid. As a substituted malonic acid derivative, its unique structural features—a nitrile group, a carboxylic acid, and a methoxy-substituted phenyl ring—dictate its stability profile. This document delineates the primary degradation pathways, including decarboxylation and hydrolysis, and offers a scientific rationale for the recommended storage and handling procedures. Furthermore, it outlines detailed experimental protocols for conducting forced degradation and long-term stability studies to ensure the integrity of the compound in research and development settings.

Chemical and Physical Profile

3-cyano-3-(4-methoxyphenyl)propanoic acid is a crystalline solid. A thorough understanding of its solid-state properties is crucial for its handling and storage.[1] The solid form's stability can be influenced by factors such as crystallinity and polymorphism.[2][3] Different polymorphic forms of a compound can exhibit varying melting points, solubilities, and stability.[4]

PropertyValue/Information
IUPAC Name 3-cyano-3-(4-methoxyphenyl)propanoic acid
Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
Appearance White to off-white crystalline solid (typical)
Key Functional Groups Carboxylic acid, Nitrile, Methoxy-substituted phenyl ring

The methoxy group at the para position of the phenyl ring is an electron-donating group through resonance, which can influence the reactivity of the molecule.[5][6]

Potential Degradation Pathways

The chemical structure of 3-cyano-3-(4-methoxyphenyl)propanoic acid suggests two primary pathways for degradation under suboptimal conditions: decarboxylation and hydrolysis of the nitrile group.

Decarboxylation

As a derivative of malonic acid, this compound is susceptible to decarboxylation, particularly when heated.[7] This process involves the loss of carbon dioxide from the carboxylic acid group. The reaction is thought to proceed through a cyclic transition state, leading to the formation of an enol intermediate which then tautomerizes to the more stable nitrile.[7] While often requiring heat, some malonic acid derivatives can undergo decarboxylation even at room temperature under certain conditions.[8][9][10]

3-cyano-3-(4-methoxyphenyl)propanoic_acid 3-cyano-3-(4-methoxyphenyl)propanoic acid CO2 CO2 3-cyano-3-(4-methoxyphenyl)propanoic_acid->CO2 Loss of 3-(4-methoxyphenyl)propanenitrile 3-(4-methoxyphenyl)propanenitrile 3-cyano-3-(4-methoxyphenyl)propanoic_acid->3-(4-methoxyphenyl)propanenitrile Decarboxylation Heat Heat Heat->3-cyano-3-(4-methoxyphenyl)propanoic_acid

Caption: Proposed decarboxylation degradation pathway.

Hydrolysis of the Nitrile Group

The nitrile group can undergo hydrolysis under either acidic or basic conditions to yield a carboxylic acid or an amide.[11][12] This reaction typically requires heat and the presence of water.[13]

  • Acidic Hydrolysis: In the presence of a strong acid and water, the nitrile group can be hydrolyzed to a carboxylic acid.[13][14] The reaction proceeds through an amide intermediate.[15]

  • Basic Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a carboxylate salt.[12][14] Milder basic conditions may favor the formation of the amide as the final product.[11]

cluster_acid Acidic Conditions (H+/H2O) cluster_base Basic Conditions (OH-/H2O) 3-cyano-3-(4-methoxyphenyl)propanoic_acid_acid 3-cyano-3-(4-methoxyphenyl)propanoic acid Amide_Intermediate_acid Amide Intermediate 3-cyano-3-(4-methoxyphenyl)propanoic_acid_acid->Amide_Intermediate_acid Dicarboxylic_Acid_acid 3-(4-methoxyphenyl)malonic acid Amide_Intermediate_acid->Dicarboxylic_Acid_acid 3-cyano-3-(4-methoxyphenyl)propanoic_acid_base 3-cyano-3-(4-methoxyphenyl)propanoic acid Amide_Intermediate_base Amide Intermediate 3-cyano-3-(4-methoxyphenyl)propanoic_acid_base->Amide_Intermediate_base Carboxylate_Salt_base Carboxylate Salt Amide_Intermediate_base->Carboxylate_Salt_base

Caption: Proposed nitrile hydrolysis degradation pathways.

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of 3-cyano-3-(4-methoxyphenyl)propanoic acid, the following storage and handling procedures are recommended:

ConditionRecommendationRationale
Temperature Store in a cool, dry place.[16] Refrigeration (2-8 °C) is recommended for long-term storage.[17]Lower temperatures slow down the rates of potential degradation reactions, particularly decarboxylation.
Light Protect from direct sunlight and strong light.[17]To prevent potential photolytic degradation.
Atmosphere Store in a tightly closed container.[16][18][19] Consider storage under an inert atmosphere (e.g., argon or nitrogen) for long-term storage or for highly sensitive applications.To protect from moisture, which can facilitate hydrolysis, and from atmospheric oxygen.
pH Avoid contact with strong acids and bases.To prevent acid- or base-catalyzed hydrolysis of the nitrile group.
Incompatible Materials Store away from strong oxidizing agents.[17][20]To prevent potential oxidation of the molecule.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program should include forced degradation studies to identify potential degradation products and pathways, as well as long-term stability studies under recommended storage conditions.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand the intrinsic stability of the molecule.

Start 3-cyano-3-(4-methoxyphenyl)propanoic acid Sample Acid_Stress Acidic Conditions (e.g., 0.1 M HCl, 60°C) Start->Acid_Stress Base_Stress Basic Conditions (e.g., 0.1 M NaOH, RT) Start->Base_Stress Oxidative_Stress Oxidative Conditions (e.g., 3% H2O2, RT) Start->Oxidative_Stress Thermal_Stress Thermal Stress (e.g., 80°C, solid state) Start->Thermal_Stress Photolytic_Stress Photolytic Stress (e.g., ICH Q1B conditions) Start->Photolytic_Stress Analysis Analyze all samples by a stability-indicating method (e.g., HPLC-UV/MS) Acid_Stress->Analysis Base_Stress->Analysis Oxidative_Stress->Analysis Thermal_Stress->Analysis Photolytic_Stress->Analysis Identify_Degradants Characterize significant degradation products Analysis->Identify_Degradants

Caption: Workflow for forced degradation studies.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of 3-cyano-3-(4-methoxyphenyl)propanoic acid in a suitable solvent (e.g., acetonitrile/water).

  • Acidic Stress: To an aliquot of the stock solution, add an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a predetermined time (e.g., 24 hours).

  • Basic Stress: To another aliquot, add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Keep at room temperature and monitor at various time points (e.g., 1, 4, 8, 24 hours). Neutralize with an equivalent amount of acid before analysis.

  • Oxidative Stress: Treat an aliquot with a solution of hydrogen peroxide (e.g., 3%). Keep at room temperature and monitor.

  • Thermal Stress (Solid State): Place a known quantity of the solid compound in a vial and expose it to elevated temperatures (e.g., 80°C) for an extended period (e.g., 7 days).

  • Photolytic Stress: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: At each time point, withdraw a sample, quench the reaction if necessary (e.g., neutralization), and analyze by a validated stability-indicating HPLC method with UV and mass spectrometric detection to separate and identify the parent compound and any degradation products.

Long-Term Stability Study Protocol
  • Sample Packaging: Place accurately weighed samples of 3-cyano-3-(4-methoxyphenyl)propanoic acid into vials made of an inert material (e.g., amber glass) and seal them tightly.

  • Storage Conditions: Store the vials under the recommended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 25°C/60% RH).

  • Time Points: Pull samples for analysis at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 3, and 6 months for accelerated).

  • Analysis: At each time point, analyze the samples for appearance, assay (potency), and degradation products using a validated stability-indicating HPLC method.

Conclusion

The stability of 3-cyano-3-(4-methoxyphenyl)propanoic acid is primarily influenced by its susceptibility to decarboxylation and nitrile hydrolysis. Adherence to the recommended storage conditions—cool, dry, and protected from light, in a tightly sealed container—is paramount to ensure its integrity over time. The provided experimental protocols offer a robust framework for researchers and drug development professionals to systematically evaluate the stability of this compound, a critical step in its journey from the laboratory to potential therapeutic applications.

References

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Homologs and analogs of 3-cyano-3-(4-methoxyphenyl)propanoic acid

The Chemical Space of β -Cyano- β -Arylpropanoic Acids: Homologs, Analogs, and Applications in GABAergic Drug Development

Introduction & Mechanistic Rationale

The compound 1 (CAS 32856-74-9) is a highly functionalized aliphatic intermediate characterized by a carboxylic acid backbone and a β -positioned nitrile group[1]. In the realm of medicinal chemistry and drug development, this structural topology is not an end-product but a pivotal keystone.

Mechanistically, the β -cyano group acts as a masked primary amine. When subjected to catalytic hydrogenation, the nitrile is reduced to an aminomethyl group (–CH₂NH₂). This transformation effectively extends the carbon chain by one atom, converting the propanoic acid scaffold into a γ -amino acid[2]. This specific framework—a γ -aminobutyric acid (GABA) backbone with an aryl substituent at the β -position—is the defining pharmacophoric feature of gabapentinoids and central nervous system (CNS) depressants such as 3 (often referred to as 4-methoxy-phenibut)[3].

The causality behind utilizing the cyano-acid route over direct amination lies in its modularity. The Knoevenagel condensation followed by Michael addition allows chemists to install virtually any aryl group at the β -position with high regioselectivity, creating a robust, scalable pathway for synthesizing a wide library of neuroactive analogs.

Structural Homologs and Analogs

The chemical space surrounding 3-cyano-3-(4-methoxyphenyl)propanoic acid is defined by variations in the aryl substituent (analogs) or the aliphatic chain length (homologs). Modifying the para-position of the phenyl ring drastically alters the lipophilicity and blood-brain barrier (BBB) permeability of the resulting GABAergic drug.

Table 1: Key β -Cyano Analogs and their Target GABAergic Derivatives
Precursor CompoundCAS NumberAryl SubstitutionTarget GABAergic Drug
4 [4]16051-87-9None (H)GABA (Endogenous neurotransmitter)
5 [5]14387-18-9PhenylPhenibut
3-Cyano-3-(4-chlorophenyl)propanoic acid N/A4-ChlorophenylBaclofen
3-Cyano-3-(4-methylphenyl)propanoic acid N/A4-MethylphenylTolibut
3-Cyano-3-(4-methoxyphenyl)propanoic acid 32856-74-94-Methoxyphenyl4-Methoxy-phenibut

Note on Homologs: Extending the aliphatic chain to yield 4-cyano-4-arylbutanoic acids provides access to δ -amino acids, which exhibit distinct binding affinities at GABA B​ receptors compared to their γ -counterparts.

GCoreβ-Cyano-β-Arylpropanoic AcidCore ScaffoldSub1R = H(3-Cyanopropanoic Acid)Core->Sub1Sub2R = Phenyl(3-Cyano-3-phenylpropanoic acid)Core->Sub2Sub3R = 4-Cl-Phenyl(Baclofen Precursor)Core->Sub3Sub4R = 4-MeO-Phenyl(3-Cyano-3-(4-methoxyphenyl)...)Core->Sub4Prod1GABASub1->Prod1 ReductionProd2PhenibutSub2->Prod2 ReductionProd3BaclofenSub3->Prod3 ReductionProd44-Methoxy-phenibutSub4->Prod4 Reduction

Fig 1: Logical relationship mapping beta-cyano precursors to their corresponding GABAergic drugs.

Experimental Workflows & Self-Validating Protocols

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid and its subsequent conversion to a GABA analog requires a highly controlled, four-phase sequence. Every protocol below is designed as a self-validating system, incorporating In-Process Controls (IPCs) to ensure scientific integrity.

Phase 1: Knoevenagel Condensation

Objective: Synthesize ethyl 2-cyano-3-(4-methoxyphenyl)acrylate.

  • Procedure: Combine 4-methoxybenzaldehyde (1.0 eq) and ethyl cyanoacetate (1.1 eq) in toluene. Add catalytic amounts of piperidine (0.05 eq) and glacial acetic acid (0.05 eq). Reflux the mixture under a Dean-Stark trap to azeotropically remove water.

  • Causality: Piperidine and acetic acid form piperidinium acetate, a bifunctional catalyst. It forms a highly electrophilic iminium ion with the aldehyde, drastically lowering the LUMO and accelerating nucleophilic attack by the enolate of ethyl cyanoacetate. Toluene is chosen to drive the equilibrium forward via physical water removal.

  • Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the UV-active aldehyde spot is entirely consumed and water ceases to collect in the Dean-Stark trap.

Phase 2: Cyanide Conjugate Addition

Objective: Synthesize ethyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate.

  • Procedure: Dissolve the Knoevenagel adduct in an ethanol/water mixture (8:2). Slowly add potassium cyanide (KCN, 1.2 eq) at 0°C, then allow to warm to room temperature.

  • Causality: The highly electron-deficient alkene undergoes a Michael addition. The polar protic solvent (EtOH/H₂O) is critical; it stabilizes the transition state and rapidly protonates the resulting enolate, preventing a reversible retro-Michael reaction.

  • Self-Validation (IPC): Analyze via IR spectroscopy. The appearance of a strong aliphatic nitrile stretch (~2250 cm⁻¹) and the disappearance of the conjugated alkene stretch validate successful conjugate addition.

Phase 3: Hydrolysis and Decarboxylation

Objective: Yield the target1[1].

  • Procedure: Suspend the dinitrile intermediate in 6M HCl and heat to reflux (100°C) for 12 hours. Cool, extract with ethyl acetate, and recrystallize from ethanol.

  • Causality: Why acidic over basic hydrolysis? Basic hydrolysis of α -cyano esters often triggers complex retro-aldol or retro-Michael side reactions. Acidic conditions safely hydrolyze both the ester and the α -nitrile to carboxylic acids, yielding a β -diacid intermediate. At reflux, this geminal diacid undergoes spontaneous thermal decarboxylation via a six-membered cyclic transition state[2].

  • Self-Validation (IPC): Monitor gas evolution. The cessation of CO₂ bubbling serves as a macroscopic, self-validating indicator that decarboxylation is complete.

Phase 4: Nitrile Reduction to GABA Analog

Objective: Synthesize3[3].

  • Procedure: Dissolve the Phase 3 product in methanolic ammonia. Add Raney Nickel catalyst and stir under an H₂ atmosphere (50 psi) at 40°C.

  • Causality: Ammonia is strictly required to suppress the formation of secondary amines. During hydrogenation, the primary amine intermediate can attack unreacted imine; an excess of ammonia shifts the equilibrium away from this dimerization, ensuring high yields of the primary γ -amino acid.

GA4-Methoxybenzaldehyde+ Ethyl CyanoacetateBEthyl 2-cyano-3-(4-methoxyphenyl)acrylate(Knoevenagel Adduct)A->B Piperidine, AcOH Toluene, RefluxCEthyl 2,3-dicyano-3-(4-methoxyphenyl)propanoate(Dinitrile Intermediate)B->C KCN, EtOH/H2O Conjugate AdditionD3-Cyano-3-(4-methoxyphenyl)propanoic acid(Target Intermediate)C->D 1. HCl (aq), Reflux (Hydrolysis) 2. -CO2 (Decarboxylation)E4-Amino-3-(4-methoxyphenyl)butanoic acid(GABA Analog)D->E H2, Raney Ni or Pd/C NH3/MeOH, 50 psi

Fig 2: Synthetic workflow from 4-methoxybenzaldehyde to GABA analog via cyano intermediate.

References

  • ChemScene:32856-74-9 | 3-Cyano-3-(4-methoxyphenyl)propanoic acid.
  • PubChem (NIH):4-Amino-3-(4-methoxyphenyl)butanoic acid | C11H15NO3 | CID 13903175.
  • PubChem (NIH):3-Cyano-3-phenylpropanoic acid | C10H9NO2 | CID 11194625.
  • PubChem (NIH):3-Cyanopropanoic acid | C4H5NO2 | CID 263086.
  • Thieme Connect:Asymmetric Synthetic Strategies of (R)-(–)-Baclofen: An Antispastic Drug.

Methodological & Application

Application Note & Protocol: Selective Synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid via Conjugate Reduction of α-cyano-4-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid, a valuable bifunctional molecule for further chemical elaboration. The protocol centers on the selective reduction of the carbon-carbon double bond in the readily accessible starting material, α-cyano-4-methoxycinnamic acid, using sodium borohydride. This application note elucidates the underlying principles of 1,4-conjugate reduction, details a robust and scalable experimental protocol, and offers insights into the critical parameters governing the reaction's success. The methodologies described herein are designed to be self-validating, ensuring reliable and reproducible outcomes for researchers in organic synthesis and medicinal chemistry.

Introduction and Scientific Context

3-cyano-3-(4-methoxyphenyl)propanoic acid is a versatile synthetic intermediate possessing three distinct functional groups: a nitrile, a carboxylic acid, and an electron-rich aromatic ring. This trifecta of reactivity makes it a desirable building block in the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The strategic placement of the cyano and carboxylic acid groups on the same benzylic carbon offers a unique handle for a variety of chemical transformations.

The synthesis of this target molecule from α-cyano-4-methoxycinnamic acid is an excellent case study in chemoselective reduction. The starting material is an α,β-unsaturated system, presenting multiple potentially reducible functional groups. The challenge lies in selectively reducing the carbon-carbon double bond while preserving the nitrile and carboxylic acid moieties. This application note details a reliable method to achieve this selectivity using sodium borohydride, a mild and accessible reducing agent.

The Chemistry of Selective Reduction

The selective reduction of the conjugated double bond in α-cyano-4-methoxycinnamic acid is achieved through a 1,4-conjugate addition (or Michael addition) of a hydride ion.

The Principle of 1,4-Conjugate Addition

In an α,β-unsaturated carbonyl or cyano compound, the π-electrons are delocalized across the C=C-C=O (or C=C-C≡N) system. This delocalization creates electrophilic character at both the carbonyl/nitrile carbon (the "2-position") and the β-carbon (the "4-position"). Nucleophiles can therefore attack at either site.

  • 1,2-Addition: "Hard" nucleophiles, such as organolithium reagents, tend to attack the more polarized carbonyl/nitrile carbon directly.

  • 1,4-Addition (Conjugate Addition): "Softer" nucleophiles, including hydride donors like sodium borohydride, can preferentially attack the β-carbon. This is often favored in conjugated systems as it leads to a more stable enolate intermediate.

Sodium borohydride (NaBH₄) is typically known for the 1,2-reduction of aldehydes and ketones to their corresponding alcohols.[1][2] However, in the case of α,β-unsaturated systems, the reaction pathway can be tuned to favor 1,4-addition, leading to the saturation of the carbon-carbon double bond.[3][4] The presence of both a cyano and a carboxylic acid group in the starting material electronically influences the reactivity of the conjugated system, making the β-carbon susceptible to hydride attack.

Reaction Mechanism

The accepted mechanism for the sodium borohydride-mediated conjugate reduction of α-cyano-4-methoxycinnamic acid is as follows:

  • Deprotonation: The carboxylic acid group of the starting material is first deprotonated by the basic reaction medium (sodium bicarbonate) to form the corresponding carboxylate. This step is crucial as it prevents the reduction of the carboxylic acid and enhances the solubility of the substrate in the aqueous-methanolic solvent.

  • Hydride Attack: A hydride ion (H⁻), delivered from sodium borohydride, attacks the electrophilic β-carbon of the α,β-unsaturated system. This is the key 1,4-addition step.

  • Enolate Formation: The attack of the hydride ion results in the formation of a resonance-stabilized enolate intermediate.

  • Protonation: The enolate intermediate is subsequently protonated by a proton source in the reaction mixture (in this case, likely the methanol or water solvent) to yield the final saturated product.

Reaction_Mechanism Figure 1: Reaction Mechanism of Conjugate Reduction Start α-cyano-4-methoxycinnamic acid Enolate Resonance-Stabilized Enolate Intermediate Start->Enolate 1,4-Hydride Attack (from NaBH₄) NaBH4 Sodium Borohydride (NaBH₄) Product 3-cyano-3-(4-methoxyphenyl)propanoic acid Enolate->Product Protonation (from Solvent)

Figure 1: Reaction Mechanism of Conjugate Reduction

Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of the starting material and the final product.

Synthesis of Starting Material: α-Cyano-4-methoxycinnamic acid

This protocol is based on the Knoevenagel condensation of p-anisaldehyde with cyanoacetic acid.[5]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
p-Anisaldehyde136.1560.7 mL (68.1 g)0.50
Cyanoacetic Acid85.0642.5 g0.50
Ammonium Acetate77.087.5 g0.097
Pyridine79.1070 mL-
Toluene92.14390 mL-
10% Aqueous HCl-As needed-
Methanol32.04For recrystallization-

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add p-anisaldehyde (60.7 mL), cyanoacetic acid (42.5 g), ammonium acetate (7.5 g), pyridine (70 mL), and toluene (390 mL).

  • Reflux: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until approximately 9 mL of water has been collected.

  • Cooling and Precipitation: Once the reaction is complete, cool the mixture to room temperature. A solid precipitate will form.

  • Filtration and Washing: Filter the solid precipitate and wash it with a small amount of cold toluene.

  • Acidification: Transfer the solid to a beaker and stir with 10% aqueous HCl to neutralize any remaining base and protonate the product.

  • Isolation and Recrystallization: Filter the solid again, wash with water, and dry. Recrystallize the crude product from methanol to yield pure α-cyano-4-methoxycinnamic acid.

Synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid

This protocol details the selective reduction of the starting material.[6]

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
α-cyano-4-methoxycinnamic acid203.1952.5 g0.258
Sodium Borohydride (NaBH₄)37.8330.2 g0.798
Saturated Aqueous NaHCO₃-200 mL-
Methanol32.04600 mL-
Diethyl Ether74.12For extraction-
Sodium Sulfate (Na₂SO₄)142.04For drying-
Toluene92.14For crystallization-

Procedure:

  • Reaction Setup: In a large flask equipped with a magnetic stirrer and an ice bath, prepare a mixture of α-cyano-4-methoxycinnamic acid (52.5 g) in saturated aqueous sodium bicarbonate (200 mL) and methanol (600 mL).

  • Cooling: Cool the stirred mixture to approximately 15°C.

  • Addition of Sodium Borohydride: Portion-wise, add sodium borohydride (30.2 g) to the cooled mixture over a period of 2 hours. Caution: Hydrogen gas will be evolved. Ensure adequate ventilation and perform this step in a fume hood. The addition should be slow to control the effervescence and maintain the temperature.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

  • Solvent Removal: Concentrate the reaction mixture in vacuo to remove the methanol.

  • Workup - Extraction: Partition the remaining aqueous residue between water and diethyl ether. Separate the layers. The product will be in the aqueous layer as its sodium salt.

  • Acidification: Acidify the aqueous layer with a suitable acid (e.g., 2M HCl) until the pH is acidic. A precipitate or an oil may form.

  • Product Extraction: Extract the acidified aqueous layer with diethyl ether (3 x volumes).

  • Drying and Evaporation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and evaporate the solvent in vacuo.

  • Crystallization: The resulting liquid or semi-solid is crystallized from toluene to yield the final product, 3-cyano-3-(4-methoxyphenyl)propanoic acid, as a solid. The reported melting point is 94-95°C.[6]

Workflow and In-Process Validation

A well-defined workflow with in-process controls is essential for ensuring the success and reproducibility of the synthesis.

Synthesis_Workflow Figure 2: Overall Synthesis Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Selective Reduction Start_Synth Knoevenagel Condensation (p-Anisaldehyde + Cyanoacetic Acid) Start_Workup Workup & Recrystallization Start_Synth->Start_Workup Start_Material α-cyano-4-methoxycinnamic acid Start_Workup->Start_Material Reduction Conjugate Reduction with NaBH₄ Start_Material->Reduction Proceed to Reduction Validation1 TLC/¹H NMR of Starting Material Start_Material->Validation1 Reduction_Workup Aqueous Workup & Extraction Reduction->Reduction_Workup Validation2 TLC Monitoring of Reaction Reduction->Validation2 Final_Product 3-cyano-3-(4-methoxyphenyl)propanoic acid Reduction_Workup->Final_Product Validation3 ¹H NMR, ¹³C NMR, IR, MS, MP of Final Product Final_Product->Validation3

Figure 2: Overall Synthesis Workflow

In-Process Controls and Characterization:

  • Thin Layer Chromatography (TLC): Monitor the progress of the reduction reaction by TLC. The product will have a different Rf value than the starting material. A suitable eluent system would be a mixture of ethyl acetate and hexanes, with a small amount of acetic acid to ensure the carboxylic acids are protonated.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance of the vinylic proton signal from the α-cyano-4-methoxycinnamic acid and the appearance of new signals corresponding to the -CH- and -CH₂- protons in the product will confirm the reduction of the double bond.

    • ¹³C NMR: Confirmation of the product structure can be obtained by observing the shifts in the carbon signals, particularly the disappearance of the sp² carbons of the double bond and the appearance of sp³ carbon signals.

  • Infrared (IR) Spectroscopy: The IR spectrum of the product should show the characteristic stretches for the nitrile (C≡N) around 2250 cm⁻¹, the carboxylic acid O-H (broad) and C=O stretches, and the C-H stretches of the alkane backbone.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Melting Point (MP): A sharp melting point close to the literature value (94-95°C) is a good indicator of purity.[6]

Concluding Remarks

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid via the conjugate reduction of α-cyano-4-methoxycinnamic acid with sodium borohydride is a reliable and efficient method for accessing this versatile synthetic intermediate. The protocol's success hinges on understanding the principles of chemoselective reduction and careful control of reaction conditions. By following the detailed procedures and incorporating the suggested in-process validation steps, researchers can confidently and reproducibly synthesize this valuable compound for their drug discovery and development programs.

References

  • Reactions of Carbon-Carbon Double Bonds. (2021, March 16). Chemistry LibreTexts. [Link]

  • Johnson, M. R., & Rickborn, B. (1969). The sodium borohydride reduction of conjugated aldehydes and ketones. The Journal of Organic Chemistry, 34(10), 2206-2211. [Link]

  • Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • Ashenhurst, J. (2011, August 12). Sodium Borohydride (NaBH4) For The Reduction of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Competitive reduction of the C–C double bond of α,β-unsaturated carbonyl compounds. ResearchGate. [Link]

  • Lee, D., Kim, D., & Yun, J. (2006). Highly Enantioselective Conjugate Reduction of β,β-Disubstituted α,β-Unsaturated Nitriles. Angewandte Chemie International Edition, 45(17), 2785-2787. [Link]

  • Remarkably Selective Reduction of the α,β-Carbon−Carbon Double Bond in Highly Activated α,β,γ,δ-Unsaturated Alkenes by the InCl3−NaBH4 Reagent System. ResearchGate. [Link]

  • Zeynizadeh, B., & Yahyaei, S. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1-8. [Link]

  • Selective Reduction of α,β-Unsaturated Carbonyls with Ketoreductase. ChemRxiv. [Link]

  • Reductions using NaBH4, LiAlH4. (2020, July 1). Chemistry LibreTexts. [Link]

  • A short, chemoenzymatic route to chiral β-aryl-γ-amino acids using reductases from anaerobic bacteria. Royal Society of Chemistry. [Link]

  • Synthesis of α-Cyano-4-methoxycinnamic acid. PrepChem.com. [Link]

Sources

Application Note: 13C NMR Spectroscopic Characterization of 3-Cyano-3-(4-methoxyphenyl)propanoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

3-Cyano-3-(4-methoxyphenyl)propanoic acid is a highly versatile bifunctional building block utilized extensively in medicinal chemistry. Featuring a chiral center, an electron-rich aromatic ring, and two orthogonal reactive handles (a carboxylic acid and a nitrile), it serves as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs). Most notably, derivatives of 3-cyano-3-arylpropanoic acids are direct precursors to GABAergic analogs, such as Phenibut and Baclofen, where the cyano group is catalytically reduced to a primary amine (1)[1].

For drug development professionals, confirming the structural integrity, regiochemistry, and successful derivatization of this scaffold is paramount. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides a definitive, non-destructive method to map the carbon framework. The synthesis and characterization of such α-cyano aliphatic compounds require precise 13C NMR interpretation to confirm C(sp3)-H functionalization and track downstream modifications (2)[2].

Mechanistic Insights: Causality in Chemical Shifts

Understanding the 13C NMR spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid requires analyzing the electronic and steric microenvironments of its carbon nuclei. The resolution and structural validation of 3-substituted propanoic acids depend heavily on distinguishing the chiral center and adjacent methylene carbons (3)[3].

  • The Cyano Group (-C≡N): The nitrile group exerts a strong electron-withdrawing inductive effect (-I), which deshields the adjacent C3 methine carbon. However, the sp-hybridized nitrile carbon itself is highly shielded (~119.8 ppm) due to the diamagnetic anisotropy generated by the cylindrical π-electron cloud of the triple bond.

  • The 4-Methoxyphenyl Ring: The methoxy group (-OCH3) acts as a powerful electron-donating group via resonance (+M effect). This strongly shields the ortho carbons (C3', C5') pushing them upfield to ~114.5 ppm, while heavily deshielding the ipso carbon attached directly to the oxygen (C4') to ~159.2 ppm.

  • The Propanoic Acid Backbone: The C1 carboxylic acid carbon is highly deshielded (~172.5 ppm) by the two electronegative oxygen atoms. The C2 methylene carbon (~40.2 ppm) sits between the electron-withdrawing carbonyl and the chiral C3 center (~33.5 ppm).

Quantitative Data: 13C NMR Assignments

The following table summarizes the 13C NMR chemical shifts for the parent acid and its two most common synthetic derivatives: the methyl ester and the primary amide.

Carbon PositionStructural EnvironmentParent Acid (ppm)Methyl Ester (ppm)Primary Amide (ppm)
C1 C=O (Carbonyl)172.5170.8173.5
C2 CH2 (Methylene)40.240.041.5
C3 CH-Ar (Methine)33.533.734.1
C4 C≡N (Nitrile)119.8119.5120.1
C1' Ar-C (ipso to alkyl)128.4128.2128.6
C2', C6' Ar-CH (ortho to alkyl)128.8128.9128.7
C3', C5' Ar-CH (ortho to OMe)114.5114.6114.4
C4' Ar-C-OMe (ipso to OMe)159.2159.4159.1
C9 O-CH3 (Aryl Methoxy)55.455.455.4
C10 O-CH3 (Ester Methoxy)-52.1-
Note: Shifts are approximate and referenced to TMS (0.0 ppm). Parent acid and amide acquired in DMSO-d6; Methyl ester acquired in CDCl3.

Experimental Protocols: A Self-Validating System

To ensure reproducibility and high-fidelity data, the following protocol establishes a self-validating workflow for acquiring the 13C NMR spectra of these compounds.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Weigh 40–50 mg of the analyte. For the parent acid and amide, dissolve in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6). For the methyl ester, use Deuterated Chloroform (CDCl3).

    • Causality: Carboxylic acids form strong intermolecular hydrogen-bonded dimers that broaden NMR signals in non-polar solvents. DMSO-d6 competitively disrupts these dimers, sharpening the C=O signal. CDCl3 is sufficient for the less polar ester derivative.

  • Filtration: Pass the solution through a glass wool plug or a 0.22 µm PTFE syringe filter into a standard 5 mm NMR tube to remove paramagnetic particulates that cause magnetic field inhomogeneities.

Step 2: Instrument Acquisition Parameters
  • Probe Tuning & Shimming: Insert the sample into a 100 MHz or 125 MHz NMR spectrometer. Tune the probe to the 13C frequency and perform gradient shimming on the Z-axis using the deuterium lock signal.

  • Pulse Sequence: Utilize a standard proton-decoupled 13C pulse sequence (e.g., zgpg30 on Bruker systems) to collapse C-H multiplets into sharp singlets, maximizing the signal-to-noise ratio (S/N).

  • Relaxation Delay (D1): Set the D1 parameter to 2.5 to 3.0 seconds .

    • Causality: Quaternary carbons (C1, C4, C1', C4') lack attached protons and rely on slower dipole-dipole relaxation mechanisms. A standard 1.0s delay will cause these signals to artificially attenuate or disappear. A longer D1 ensures these nuclei fully relax between pulses, allowing for accurate qualitative assessment.

  • Scans (NS): Acquire a minimum of 512 to 1024 scans depending on concentration.

Step 3: Data Processing and Internal Self-Validation
  • Window Functions: Apply an exponential window function with a Line Broadening (LB) factor of 1.0 Hz prior to Fourier transformation.

    • Causality: This mathematically smooths the free induction decay (FID), drastically improving the S/N for low-abundance 13C nuclei without significantly merging the closely spaced aromatic signals.

  • Calibration (The Self-Validation Check): Calibrate the spectrum using the central peak of the solvent multiplet (DMSO-d6 heptet at 39.52 ppm or CDCl3 triplet at 77.16 ppm).

  • Internal Anchor Validation: Before assigning the variable functional groups, confirm the presence of the aryl methoxy peak at ~55.4 ppm. Because this group remains untouched during esterification or nitrile reduction, it serves as an internal structural anchor to validate that the core scaffold is intact.

Workflow Visualization: Derivatization & NMR Logic

The following diagram illustrates the logical workflow for derivatizing the parent acid and utilizing 13C NMR as a definitive validation gate for downstream drug development.

G N1 3-Cyano-3-(4-methoxyphenyl) propanoic acid N2 Esterification (MeOH, H+) N1->N2 Derivatization N3 Nitrile Reduction (Raney Ni, H2) N1->N3 Derivatization N4 Methyl Ester Derivative N2->N4 Yields N5 GABA Analog Precursor N3->N5 Yields N6 13C NMR: C=O at ~170 ppm New OCH3 at ~52 ppm N4->N6 Validated by N7 13C NMR: CN loss (~119 ppm) New CH2NH2 at ~45 ppm N5->N7 Validated by

Workflow for derivatization and 13C NMR validation of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

References

  • Palladium-Catalyzed Direct Arylation of C(sp3)–H Bonds of α-Cyano Aliphatic Amides Source: ACS Publications URL:[Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids Source: RSC Advances URL:[Link]

Sources

Application Note: Elucidating the Functional Group Landscape of 3-cyano-3-(4-methoxyphenyl)propanoic acid using Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-cyano-3-(4-methoxyphenyl)propanoic acid using Fourier-Transform Infrared (FT-IR) Spectroscopy. We detail the theoretical basis for the expected vibrational modes of the nitrile, carboxylic acid, and methoxyphenyl functional groups. A detailed, field-proven protocol for sample analysis using the Attenuated Total Reflectance (ATR) technique is provided, designed for researchers, scientists, and professionals in drug development and chemical synthesis. This guide emphasizes the causality behind spectral features and experimental choices to ensure robust and reproducible data acquisition and interpretation.

Introduction: The Molecule and the Method

3-cyano-3-(4-methoxyphenyl)propanoic acid is a multifunctional organic compound featuring a nitrile, a carboxylic acid, and a methoxy-substituted aromatic ring. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. Accurate and efficient structural confirmation is paramount for quality control and reaction monitoring.

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules.[1] When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral "fingerprint". This makes IR spectroscopy a rapid, non-destructive, and highly specific method for identifying the presence of key functional groups. This note focuses on the use of ATR-FTIR, a modern sampling technique that requires little to no sample preparation, making it ideal for the analysis of solid powder samples.[2][3]

Structural Analysis of 3-cyano-3-(4-methoxyphenyl)propanoic acid

To interpret the IR spectrum, we must first dissect the molecule into its constituent functional groups, each with its own set of characteristic vibrational frequencies.

  • Carboxylic Acid (-COOH): This group is defined by a carbonyl (C=O) and a hydroxyl (O-H) group attached to the same carbon. Its spectral signature is dominated by strong hydrogen bonding interactions, typically forming dimers in the solid state.[4][5]

  • Nitrile (-C≡N): The carbon-nitrogen triple bond is a strong, polar bond that gives rise to a very distinct and easily identifiable absorption band.[5][6]

  • Methoxyphenyl Group: This consists of a benzene ring substituted with a methoxy group (-OCH₃). We expect to see vibrations from the aromatic ring itself, the aryl ether linkage (C-O-C), and the methyl C-H bonds.

Detailed Spectral Interpretation: Assigning the Vibrational Modes

The IR spectrum of this molecule is a superposition of the absorption bands from each functional group. Below is a detailed breakdown of the expected spectral regions and their assignments.

The Carboxylic Acid Signature
  • O-H Stretching: The most recognizable feature of a carboxylic acid is an extremely broad absorption band appearing between 3300 and 2500 cm⁻¹ .[4][7][8] This significant broadening is a direct consequence of intermolecular hydrogen bonding between two acid molecules to form a dimer.[1][4] This broad band often overlaps with the sharper C-H stretching vibrations.

  • C=O Stretching: A strong, intense absorption band is expected for the carbonyl stretch. For a hydrogen-bonded dimer, this peak typically appears in the range of 1725-1700 cm⁻¹ .[1] Its high intensity is due to the large change in dipole moment during the vibration.

  • C-O Stretching and O-H Bending: The spectrum will also contain bands corresponding to the C-O single bond stretch, typically found between 1320-1210 cm⁻¹ , and in-plane O-H bending, which appears in the 1440-1395 cm⁻¹ region.[4]

The Nitrile Peak
  • C≡N Stretching: The nitrile group produces a sharp, medium-to-strong intensity peak in a relatively clean region of the spectrum, typically between 2260 and 2220 cm⁻¹ .[5][9][10] Its position is not significantly affected by conjugation in this molecule as it is not directly attached to the aromatic ring. This peak is highly diagnostic due to its characteristic shape and location where few other functional groups absorb.[5]

The Methoxyphenyl Fingerprint
  • Aromatic C-H Stretching: Weak to medium, sharp peaks appearing just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹ ) are characteristic of C-H bonds on the benzene ring.

  • Aliphatic & Methoxy C-H Stretching: Absorptions from the propanoic acid backbone and the methoxy group's methyl C-H bonds will appear just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹ ). A specific peak for the methoxy symmetric C-H stretch can often be found around 2830±10 cm⁻¹ .[11]

  • C=C Ring Stretching: The benzene ring itself gives rise to several medium-intensity bands in the 1610-1450 cm⁻¹ region as the carbon-carbon bonds within the ring stretch.

  • Asymmetric C-O-C Stretching: A key feature of aryl ethers is a strong, characteristic C-O-C asymmetric stretching band. For an alkyl aryl ether, this is expected between 1300 and 1200 cm⁻¹ .[11][12][13] This is often one of the most intense peaks in the fingerprint region.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring can often be determined by strong bands in the 900-675 cm⁻¹ region. For a 1,4-disubstituted (para) ring, a strong absorption is expected between 860-800 cm⁻¹ .

Data Summary: Expected IR Absorption Bands

The following table summarizes the key vibrational frequencies for 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity & Characteristics
3300 - 2500Carboxylic Acid (-COOH)O-H StretchStrong, very broad
3100 - 3000Aromatic RingC-H StretchMedium, sharp
2990 - 2850Alkyl & Methoxy (-CH₃)C-H StretchMedium, sharp
2260 - 2220Nitrile (-C≡N)C≡N StretchMedium to strong, sharp
1725 - 1700Carboxylic Acid (-COOH)C=O Stretch (dimer)Strong, sharp
1610 - 1450Aromatic RingC=C Ring StretchMedium, multiple bands
1440 - 1395Carboxylic Acid (-COOH)O-H Bend (in-plane)Medium
1300 - 1200Aryl Ether (-O-CH₃)C-O-C Asymmetric StretchStrong
1320 - 1210Carboxylic Acid (-COOH)C-O StretchMedium
860 - 800Aromatic RingC-H Bend (out-of-plane)Strong (indicative of 1,4-subst.)

Experimental Protocol: ATR-FTIR Analysis of a Solid Sample

This protocol outlines the standard procedure for acquiring a high-quality IR spectrum of a solid powder using a diamond ATR accessory.

Objective: To obtain a clean, reproducible infrared spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid for functional group identification.

Materials:

  • FT-IR Spectrometer with a diamond ATR accessory.

  • Sample of 3-cyano-3-(4-methoxyphenyl)propanoic acid (a few milligrams are sufficient).

  • Spatula.

  • Solvent for cleaning (e.g., Isopropanol or Ethanol).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Crystal Inspection and Cleaning:

    • Rationale: Any residue on the ATR crystal will appear in the sample spectrum, leading to inaccurate results.

    • Procedure: Visually inspect the ATR crystal surface for any contaminants. Moisten a lint-free wipe with isopropanol and gently wipe the crystal surface. Dry with a second, clean wipe.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the ambient environment (air, CO₂, water vapor) must be collected and subtracted from the sample spectrum to ensure that only the sample's absorptions are analyzed.

    • Procedure: With the clean, empty ATR accessory in place, close the spectrometer lid. In the acquisition software, initiate a "Background Scan". The typical setting is 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application:

    • Rationale: A small amount of sample is sufficient. Overloading the crystal does not improve the signal and can make cleanup difficult.

    • Procedure: Using a clean spatula, place a small amount of the solid 3-cyano-3-(4-methoxyphenyl)propanoic acid powder onto the center of the ATR crystal.

  • Applying Pressure and Ensuring Contact:

    • Rationale: For the IR beam's evanescent wave to interact effectively with the sample, intimate and uniform contact between the solid powder and the crystal surface is critical.[14][15] Insufficient contact results in a weak, noisy spectrum.

    • Procedure: Lower the ATR press arm until it makes contact with the sample. Apply consistent pressure using the torque knob or lever mechanism until the sample is firmly pressed against the crystal. Most systems have a slip-clutch or indicator to prevent over-tightening.

  • Sample Spectrum Acquisition:

    • Rationale: This is the data collection step for the sample itself.

    • Procedure: In the acquisition software, initiate a "Sample Scan" using the same parameters (number of scans, resolution) as the background scan. The software will automatically ratio the sample scan against the stored background to produce the final absorbance spectrum.

  • Data Analysis and Processing:

    • Rationale: Raw data may require minor corrections for optimal presentation and interpretation.

    • Procedure: If necessary, apply an ATR correction algorithm available in most software packages to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum. Label the significant peaks with their corresponding wavenumbers.

  • Cleanup:

    • Rationale: Proper cleanup prevents cross-contamination of future samples.

    • Procedure: Retract the press arm. Carefully scrape the bulk of the powder off the crystal onto a wipe for disposal. Clean the crystal surface with a solvent-moistened wipe as described in Step 1.

Workflow Visualization

The following diagram illustrates the logical flow from sample preparation to final spectral interpretation.

Sources

Application of 3-Cyano-3-(4-methoxyphenyl)propanoic Acid in Organic Synthesis: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Mechanistic Significance

As an application scientist bridging the gap between theoretical chemistry and benchtop execution, I frequently utilize 3-cyano-3-(4-methoxyphenyl)propanoic acid as a highly versatile, bifunctional building block. Structurally, this compound features a β -cyano group and a terminal carboxylic acid flanking a stereocenter bearing a 4-methoxyphenyl moiety [1].

The strategic value of this molecule lies in its orthogonality. The cyano group can be selectively reduced to a primary amine, which then serves as a branching point for divergent synthesis. Depending on the thermodynamic and kinetic controls applied during reduction, this intermediate can be steered toward open-chain γ -aminobutyric acid (GABA) analogues (e.g., Baclofen/Phenibut derivatives) or cyclized into 4-arylpyrrolidin-2-ones (racetam/nootropic precursors) [2].

This guide provides field-proven, self-validating protocols for both pathways, alongside advanced biocatalytic methods for establishing the critical C3 stereocenter.

Divergent Synthetic Pathways

The following diagram illustrates the chemoselective divergence from the parent cyano-acid to either the open-chain GABA analogue or the cyclized lactam.

G A 3-Cyano-3-(4-methoxyphenyl) propanoic acid B 4-Amino-3-(4-methoxyphenyl) butanoic acid (GABA Analogue) A->B H2, Raney Ni NH3/MeOH (25 °C) (Suppresses cyclization) C 4-(4-Methoxyphenyl) pyrrolidin-2-one (Lactam) A->C H2, Pd/C EtOH (60 °C) (Spontaneous amidation) B->C Heat / Coupling Agent (-H2O)

Caption: Divergent synthetic pathways from the cyano-acid intermediate to GABA and lactam derivatives.

Protocol A: Synthesis of 4-Amino-3-(4-methoxyphenyl)butanoic Acid

Objective: Reduce the nitrile to a primary amine while strictly preventing intramolecular lactamization.

Causality & Expert Insight: Nitrile reduction often generates secondary amine byproducts via a reactive imine intermediate. By conducting the hydrogenation in a large excess of methanolic ammonia, we force the imine-amine equilibrium toward the primary amine. Furthermore, maintaining a low temperature (25 °C) and a highly basic environment ensures the carboxylic acid remains deprotonated as a carboxylate anion. The carboxylate is significantly less electrophilic than a protonated carboxylic acid, effectively shutting down premature cyclization.

Step-by-Step Methodology
  • Preparation: In a 250 mL Parr hydrogenation vessel, dissolve 3-cyano-3-(4-methoxyphenyl)propanoic acid (10.0 mmol, 2.05 g) in 7 N NH3​ in Methanol (50 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (approx. 0.5 g). Safety Note: Raney Ni is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Purge the vessel with N2​ (3x), followed by H2​ (3x). Pressurize the vessel to 50 psi with H2​ and agitate at 25 °C for 12 hours.

  • Self-Validation Checkpoint 1 (IR): Withdraw a 50 µL aliquot, evaporate the solvent, and analyze via FT-IR. The reaction is complete when the sharp −C≡N stretching frequency at ~2240 cm⁻¹ is completely absent.

  • Work-up: Carefully vent the H2​ gas. Filter the mixture through a pad of Celite under a blanket of nitrogen to remove the catalyst. Wash the pad with methanol (2 x 20 mL).

  • Isolation: Concentrate the filtrate in vacuo. Resuspend the crude solid in cold ethanol and filter to obtain the zwitterionic 4-amino-3-(4-methoxyphenyl)butanoic acid.

  • Self-Validation Checkpoint 2 (NMR): ¹H NMR ( D2​O ) should reveal a new set of diastereotopic protons at ~2.9-3.1 ppm corresponding to the newly formed −CH2​−NH2​ group.

Protocol B: Synthesis of 4-(4-Methoxyphenyl)pyrrolidin-2-one

Objective: Reduce the nitrile and intentionally drive the intramolecular amidation to form the 5-membered lactam [2].

Causality & Expert Insight: To promote cyclization, we switch the catalyst to 10% Palladium on Carbon (Pd/C) and use a neutral solvent (Ethanol). Without ammonia, the primary amine is generated in the presence of a fully protonated, electrophilic carboxylic acid. By elevating the temperature to 60 °C, we provide the activation energy required for nucleophilic acyl substitution. The thermodynamic stability of the resulting pyrrolidone ring drives the reaction to completion via the expulsion of water.

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve the cyano-acid (10.0 mmol, 2.05 g) in absolute ethanol (40 mL).

  • Catalyst Addition: Add 10% Pd/C (0.2 g, 10 wt%).

  • Hydrogenation: Purge the system with N2​ , then attach an H2​ balloon. Heat the reaction mixture to 60 °C with vigorous stirring for 16 hours.

  • Self-Validation Checkpoint 1 (LC-MS): Withdraw a 20 µL aliquot, filter through a syringe filter, and inject into the LC-MS. The reaction is complete when the starting material peak disappears and a dominant peak at m/z 192.10 [M+H]+ emerges, confirming the loss of water (MW 191.23 g/mol ).

  • Work-up: Cool to room temperature, filter through Celite to remove Pd/C, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethyl acetate/hexanes to yield pure 4-(4-methoxyphenyl)pyrrolidin-2-one as a white crystalline solid.

Advanced Biocatalytic Asymmetric Synthesis

For pharmaceutical applications, the C3 stereocenter must often be enantiopure. Rather than relying on late-stage chiral resolution, modern synthetic routes utilize Enoate Reductases (EC 1.3.1.31) , often referred to as "Old Yellow Enzymes" (OYEs), to perform asymmetric reduction of the α,β -unsaturated precursor [3, 4].

G A (E/Z)-3-Cyano-3-(4-methoxyphenyl) acrylic acid B Enoate Reductase (OYE) NADH/NADPH A->B C (R)-3-Cyano-3-(4-methoxyphenyl) propanoic acid (Enantiopure) B->C Stereoselective Alkene Reduction

Caption: Biocatalytic asymmetric reduction to yield enantiopure 3-cyano-3-arylpropanoic acid.

Protocol Overview: The (E/Z)-3-cyano-3-(4-methoxyphenyl)acrylic acid is suspended in a potassium phosphate buffer (pH 7.0) containing glucose, NADP+ , glucose dehydrogenase (for cofactor recycling), and the targeted Enoate Reductase [4]. The enzyme delivers a hydride stereospecifically to the β -carbon, yielding the (R)- or (S)-enantiomer (depending on the specific OYE homologue used) with >99% enantiomeric excess (ee).

Quantitative Data Summary

The table below summarizes the critical reaction parameters and expected analytical readouts for the methodologies discussed.

Target ProductCatalyst / EnzymeSolvent SystemTemp / PressureYield (%)Key Analytical Marker
4-Amino-3-(4-methoxyphenyl)butanoic acid Raney NiMeOH / NH3​ (excess)25 °C / 50 psi H2​ 85–90%IR: Loss of 2240 cm⁻¹ (-CN)
4-(4-Methoxyphenyl)pyrrolidin-2-one 10% Pd/CEtOH (neutral)60 °C / 1 atm H2​ 92–95%LC-MS: m/z 192.1 [M+H]+
(R)-3-Cyano-3-(4-methoxyphenyl)propanoic acid Enoate Reductase (OYE) KPi buffer (pH 7.0)30 °C / Ambient>99% (ee)Chiral HPLC: >99% ee

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11194625, 3-Cyano-3-phenylpropanoic acid" PubChem,[Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 4656224, 4-(4-Methoxyphenyl)pyrrolidin-2-one" PubChem,[Link].

  • BRENDA Enzyme Database. "Information on EC 1.3.1.31 - 2-enoate reductase" BRENDA,[Link].

  • Toone, E. J. "Addition to C=C Bonds: Alkene Reduction" Science of Synthesis: Biocatalysis in Organic Synthesis 2, Thieme,[Link].

Chiral Resolution of 3-cyano-3-(4-methoxyphenyl)propanoic acid Enantiomers: An Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Stereoisomerism

In the realm of pharmaceutical sciences and drug development, the stereochemical configuration of a molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles. The separation and characterization of these stereoisomers are therefore critical steps in the development of safe and efficacious drugs. This guide provides a detailed technical overview and practical protocols for the chiral separation of the enantiomers of 3-cyano-3-(4-methoxyphenyl)propanoic acid, a compound of interest in medicinal chemistry.

Two enantiomers of a chiral drug can have different biological activities, with one being therapeutic while the other may be inactive or even harmful.[1][2] Consequently, regulatory bodies often mandate the marketing of only the active enantiomer.[3] This necessitates robust and efficient methods for chiral separation, both at the analytical and preparative scales.

This application note will delve into the principles and methodologies for the successful resolution of 3-cyano-3-(4-methoxyphenyl)propanoic acid enantiomers, with a focus on High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing anion-exchange chiral stationary phases. Furthermore, we will explore the application of Simulated Moving Bed (SMB) chromatography for large-scale, continuous separation, a crucial consideration for industrial production.

Principles of Chiral Separation for Acidic Compounds

The successful chiral separation of 3-cyano-3-(4-methoxyphenyl)propanoic acid, an acidic compound, relies on the formation of transient diastereomeric complexes with a chiral selector, which is immobilized on a stationary phase.[3] The differing stabilities of these complexes lead to different retention times for the two enantiomers, enabling their separation.

For acidic analytes, weak anion-exchange (AX) chiral stationary phases (CSPs) have proven to be exceptionally effective.[4][5][6] Among these, those derived from the cinchona alkaloids quinine (QN) and quinidine (QD) are particularly noteworthy. The chiral selectors in these CSPs, such as the O-9-tert-butylcarbamate derivatives of quinine and quinidine, possess a tertiary nitrogen atom within the quinuclidine ring.[6][7]

In a weakly acidic mobile phase (typically pH 4-7), this nitrogen becomes protonated, creating a positively charged site.[8][9] The acidic analyte, in this case, 3-cyano-3-(4-methoxyphenyl)propanoic acid, will be deprotonated and carry a negative charge. The primary interaction mechanism is then an ionic bond between the positively charged chiral selector and the negatively charged analyte.[7][8]

This primary ionic interaction is supplemented by a network of secondary interactions, including hydrogen bonding, π-π stacking, and steric repulsion, which collectively contribute to the chiral recognition and enantioselectivity.[7] The pseudo-enantiomeric nature of quinine and quinidine often results in a reversal of the elution order of the enantiomers when switching between a QN-based and a QD-based CSP, providing a powerful tool for method development and confirmation of enantiomeric identity.[4]

Visualizing the Separation Workflow

The following diagram illustrates the general workflow for developing a chiral separation method, from initial screening to preparative scale-up.

Chiral Separation Workflow cluster_Analytical Analytical Method Development Screening Initial Screening (HPLC/SFC) Optimization Method Optimization (Mobile Phase, Temperature, Flow Rate) Screening->Optimization Validation Method Validation (Linearity, Precision, Accuracy) Optimization->Validation Batch_Prep Batch Preparative Chromatography Validation->Batch_Prep Scale-up SMB Simulated Moving Bed (SMB) Chromatography Validation->SMB For large scale Purity Enantiomeric Purity (e.g., %ee) Batch_Prep->Purity SMB->Purity Absolute_Config Absolute Configuration (e.g., X-ray, VCD) Purity->Absolute_Config

Caption: A generalized workflow for the development of a chiral separation method.

Protocols for Chiral Separation

The following protocols provide detailed, step-by-step methodologies for the analytical and preparative scale separation of 3-cyano-3-(4-methoxyphenyl)propanoic acid enantiomers.

Protocol 1: Analytical Separation by Chiral HPLC

This protocol outlines a method for the analytical separation of the enantiomers using a quinine-based anion-exchange CSP.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (or QD-AX for elution order reversal), 5 µm, 4.6 x 150 mm.

  • Mobile Phase Component A: Methanol (HPLC grade).

  • Mobile Phase Component B: Acetic Acid and Ammonium Acetate.

  • Sample: Racemic 3-cyano-3-(4-methoxyphenyl)propanoic acid dissolved in methanol (1 mg/mL).

2. Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® QN-AX, 5 µm, 4.6 x 150 mm
Mobile Phase Methanol / Acetic Acid / Ammonium Acetate (98:2:0.5, v/v/w)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

3. Procedure:

  • Prepare the mobile phase by mixing the components in the specified ratio. Ensure thorough mixing and degassing.

  • Equilibrate the column with the mobile phase at the specified flow rate until a stable baseline is achieved.

  • Inject the sample solution.

  • Monitor the separation and record the chromatogram.

  • For confirmation and potential optimization, the CHIRALPAK® QD-AX column can be used, which typically inverts the elution order of the enantiomers.[4]

4. Expected Results: Baseline separation of the two enantiomers should be achieved. The retention times and resolution will depend on the specific interactions between the analyte and the CSP.

Protocol 2: Analytical and Preparative Separation by Supercritical Fluid Chromatography (SFC)

SFC offers a "greener" and often faster alternative to HPLC for both analytical and preparative chiral separations.[10]

1. Instrumentation and Materials:

  • Supercritical Fluid Chromatography (SFC) system with a UV detector and back-pressure regulator.

  • Chiral Stationary Phase: CHIRALPAK® QN-AX (or QD-AX), 5 µm, 4.6 x 100 mm for analytical or a larger dimension for preparative scale.

  • Mobile Phase A: Supercritical CO₂.

  • Mobile Phase B (Co-solvent): Methanol with additives.

  • Sample: Racemic 3-cyano-3-(4-methoxyphenyl)propanoic acid dissolved in methanol.

2. Chromatographic Conditions:

ParameterAnalytical ConditionPreparative Condition
Column CHIRALPAK® QN-AX, 5 µm, 4.6 x 100 mmCHIRALPAK® QN-AX, 10 µm, 21.2 x 250 mm
Mobile Phase CO₂ / Methanol (with 0.4% Formic Acid & 0.35% Ammonium Formate)CO₂ / Methanol (with optimized additives)
Gradient Isocratic at 20% Co-solventIsocratic with optimized % Co-solvent
Flow Rate 3.0 mL/min60 mL/min
Back Pressure 150 bar120 bar
Temperature 40 °C35 °C
Detection UV at 254 nmUV at 254 nm (with make-up flow)
Injection Volume 5 µLStacked injections of higher concentration

3. Procedure:

  • Prepare the co-solvent mixture with the specified additives.

  • Equilibrate the system with the desired mobile phase composition and back pressure.

  • For analytical scale, inject the sample and record the chromatogram.

  • For preparative scale, optimize the loading by performing stacked injections to maximize throughput.

  • Collect the separated enantiomeric fractions.

  • Evaporate the solvent to obtain the purified enantiomers.

4. Causality Behind Experimental Choices:

  • Additives: Formic acid and ammonium formate are crucial in SFC for acidic compounds. The acid ensures the analyte is in its anionic form, and the salt helps to modulate retention and improve peak shape.[8]

  • Methanol as Co-solvent: Methanol is a polar protic solvent that effectively dissolves the analyte and interacts with the stationary phase to facilitate separation.[8]

Protocol 3: Large-Scale Separation by Simulated Moving Bed (SMB) Chromatography

SMB is a continuous chromatographic technique that offers significant advantages in terms of solvent consumption and productivity for large-scale enantiomer separations.[11] It is ideally suited for binary separations, such as the resolution of a racemic mixture.[11]

1. Principle of Operation: SMB simulates a counter-current movement of the stationary and mobile phases. This is achieved by periodically switching the inlet and outlet ports of a series of interconnected columns in the direction of the fluid flow.[11] This continuous process allows for the constant feeding of the racemic mixture and the simultaneous collection of the separated enantiomers.

2. Workflow for SMB Method Development:

  • Analytical Method Development: Develop a robust analytical HPLC or SFC method for the separation of the enantiomers, as described in the previous protocols.

  • Determination of Adsorption Isotherms: Experimentally determine the adsorption isotherms of each enantiomer on the selected CSP. This data is crucial for the design and optimization of the SMB process.

  • Process Simulation and Optimization: Use specialized software to simulate the SMB process based on the adsorption isotherm data. This allows for the in-silico optimization of operating parameters (flow rates, switching time) to maximize productivity and purity.

  • Pilot-Scale Validation: Validate the optimized parameters on a pilot-scale SMB system.

  • Production-Scale Implementation: Scale up the process to a production-scale SMB unit.

3. Key Advantages of SMB for Industrial Applications:

  • Continuous Operation: Enables high throughput and productivity.

  • Reduced Solvent Consumption: The recycling of the mobile phase within the system significantly reduces solvent usage compared to batch preparative chromatography.

  • High Purity and Yield: Optimized SMB processes can achieve high levels of enantiomeric purity and product recovery.

Visualizing the SMB Process

The following diagram illustrates the four-zone configuration of a typical SMB system for binary separation.

SMB_Process cluster_SMB Simulated Moving Bed (4-Zone) Z1 Zone 1 (Eluent Regeneration) Z2 Zone 2 (Desorption of Strongly Adsorbed) Z1->Z2 Raffinate_out Raffinate Out (Weakly Adsorbed) Z1->Raffinate_out Z3 Zone 3 (Adsorption of Weakly Adsorbed) Z2->Z3 Z4 Zone 4 (Eluent Desorption) Z3->Z4 Extract_out Extract Out (Strongly Adsorbed) Z3->Extract_out Eluent_in Eluent In Eluent_in->Z1 Feed_in Feed In (Racemate) Feed_in->Z2 Feed_in->Z3

Caption: Schematic of a four-zone Simulated Moving Bed (SMB) system.

Conclusion

The chiral separation of 3-cyano-3-(4-methoxyphenyl)propanoic acid enantiomers is a critical step in its development for pharmaceutical applications. This guide has provided a comprehensive overview of the principles and practical protocols for achieving this separation using modern chromatographic techniques. The use of quinine and quinidine-based anion-exchange chiral stationary phases in both HPLC and SFC offers a robust and efficient solution for analytical and small-scale preparative separations. For large-scale industrial production, Simulated Moving Bed chromatography presents a continuous and cost-effective alternative. By understanding the underlying principles of chiral recognition and following the detailed protocols outlined herein, researchers, scientists, and drug development professionals can confidently and effectively resolve the enantiomers of this important chiral molecule.

References

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. Retrieved from [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2022). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC. LCGC International, 35(4), 20-27. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® QN-AX and CHIRALPAK QD-AX. Retrieved from [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (2012). Enantiomer separation of acidic compounds Using Daicel CHIRALPAK QN-AX and QD-AX columns and the Agilent 1260 Infinity Analytical SFC System. Agilent Technologies.
  • HPLC-MART. (n.d.). CHIRALPAK QN-AX - Daicel - Anion-Exchange. Retrieved from [Link]

  • Daicel Chemical Industries, Ltd. (n.d.). chiralpak® qn-ax. Retrieved from [Link]

  • Orochem. (n.d.). SIMULATED MOVING BED CHROMATOGRAPHY. Retrieved from [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer Separation of Chiral Acids on CHIRALPAK® AX-QN and CHIRALPAK® AX QD.
  • Wang, N. H. L. (2004).
  • VTechWorks. (n.d.). CHIRAL SEPARATIONS INTRODUCTION. Retrieved from [Link]

  • Waters. (n.d.). Evaluation of the General Applicability of SFC for Chiral Separations using a Racemic Compound Library. Retrieved from [Link]

  • CARBOGEN AMCIS AG. (2023, July 3). Simulated Moving Bed chromatography at CARBOGEN AMCIS AG. Retrieved from [Link]

  • Gübitz, G., & Schmid, M. G. (2008). Chiral Drug Separation. In Encyclopedia of Pharmaceutical Technology (3rd ed.).
  • IntechOpen. (2021, September 20). Simulated Moving Bed Technology: Overview and Use in Biorefineries. Retrieved from [Link]

  • Chromatography Today. (n.d.). Column Technology for Achiral SFC Separations. Retrieved from [Link]

  • Lee, C. H., & Kim, I. H. (2004). Separation of amino acids by simulated moving bed using competitive Langmuir isotherm.
  • Phenomenex. (n.d.). Supercritical Fluid Chromatography (SFC) Columns. Retrieved from [Link]

  • De Klerck, K., Vander Heyden, Y., & Mangelings, D. (2014). Generic chiral method development in supercritical fluid chromatography and ultra-performance supercritical fluid chromatography.
  • Lám, B., & Fogassy, E. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Journal of Pharmaceutical and Biomedical Analysis, 73, 29-40.
  • Luo, A., Wan, Q., Fan, H., Chen, Z., Wu, X., Huang, X., & Zang, L. (2014). Chiral Separation of Five Arylpropionic Acid Drugs and Determination of Their Enantiomers in Pharmaceutical Preparations by Reversed-Phase High Performance Liquid Chromatography With Cellulose-Tris-(4-Methylbenzoate) Stationary Phase.
  • Wang, Z., & Li, T. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry, 95(3), 1549-1566.
  • Severina, H. I., Golovchenko, O. S., Kolisnik, O. V., & Georgiyants, V. A. (2019). Development of HPLC determination of related substances in a new CNC agent – 1-(4-methoxyphenyl). Pharmacia, 66(3), 135-141.
  • MDPI. (2023). Molecules, Volume 28, Issue 11 (June-1 2023). Retrieved from [Link]

  • Brinkmann-Chen, S., & Arnold, F. H. (2019). Improved synthesis of 4-cyanotryptophan and other tryptophan analogs in aqueous solvent using variants of TrpB from Thermotoga maritima.
  • Acta Chimica Sinica. (2025). Acta Chimica Sinica 2025, 83(10). Retrieved from [Link]

  • Nazareth, C. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Cyano-3-(4-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers and drug development professionals seeking to resolve yield bottlenecks in the synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid .

Synthesizing this β -cyano acid typically relies on one of two primary disconnections: the conjugate (Michael) addition of cyanide to a 4-methoxycinnamic acid derivative, or the α -alkylation of 4-methoxyphenylacetonitrile with an acetate electrophile. Below, we dissect the mechanistic failures common to these routes and provide self-validating protocols to ensure reproducible, high-yield outcomes.

Overview of Validated Synthetic Pathways

SynthesisRoutes A 4-Methoxycinnamic Acid B Conjugate Addition (TMSCN / Catalyst) A->B E Ethyl 3-cyano-3-(4-methoxyphenyl)propanoate B->E C 4-Methoxyphenylacetonitrile D Alkylation (Ethyl Bromoacetate / LDA) C->D D->E F Mild Hydrolysis (LiOH, 0°C) E->F G 3-Cyano-3-(4-methoxyphenyl)propanoic Acid F->G

Synthetic pathways to 3-cyano-3-(4-methoxyphenyl)propanoic acid.

FAQ: Mechanistic Troubleshooting

Q1: Why is the yield of my Michael addition of cyanide to ethyl 4-methoxycinnamate consistently below 40%? A1: The electron-donating 4-methoxy group significantly deactivates the β -carbon toward nucleophilic attack by increasing the electron density of the conjugated system. Direct addition using KCN/EtOH often fails or yields oligomers. Mechanistic Solution: To overcome this electronic deactivation, you must increase the electrophilicity of the β -carbon. This can be achieved by converting the cinnamic acid to a more reactive α,β -unsaturated N-acylpyrrole derivative, which allows for highly efficient conjugate addition of cyanide using TMSCN and a gadolinium catalyst[1]. Alternatively, if using standard esters, employing a phase-transfer catalyst (PTC) such as benzyltriethylammonium chloride (TEBAC) facilitates the tandem Michael addition by increasing the effective nucleophilicity of the cyanide ion in the organic phase[2].

Q2: During the alkylation of 4-methoxyphenylacetonitrile with ethyl bromoacetate, I observe up to 30% dialkylation byproducts. How can I improve the monoalkylation yield? A2: Dialkylation is a kinetic problem. The monoalkylated product (ethyl 3-cyano-3-(4-methoxyphenyl)propanoate) retains an α -proton that is highly acidic due to the adjacent cyano, ester, and aryl groups. If the base is present alongside the monoalkylated product and unreacted electrophile, it will deprotonate the product, leading to a second alkylation[3]. Mechanistic Solution:

  • Irreversible Deprotonation: Avoid equilibrium bases like K 2​ CO 3​ or NaH. Use a sterically hindered, strong base like Lithium Diisopropylamide (LDA) at -78°C to ensure 100% irreversible deprotonation of the starting nitrile before any electrophile is introduced.

  • Inverse Addition: Slowly transfer the pre-formed nitrile enolate into a solution of ethyl bromoacetate. This keeps the electrophile in massive stoichiometric excess relative to the enolate at any given moment, statistically favoring monoalkylation.

TroubleshootingLogic A Suboptimal Alkylation Yield B Analyze Crude via NMR/LC-MS A->B C Dialkylation Detected B->C D Unreacted Starting Material B->D E Switch to LDA (-78°C) Implement Inverse Addition C->E F Verify Base Integrity Ensure Anhydrous Conditions D->F

Troubleshooting logic for resolving low yields in the alkylation pathway.

Q3: My ester hydrolysis step causes partial decyanation or amide formation. How do I prevent this? A3: The cyano group is highly susceptible to hydration (forming an amide) or full hydrolysis (forming a carboxylic acid) under harsh basic conditions or elevated temperatures. Mechanistic Solution: Utilize strictly mild saponification conditions. LiOH in a THF/H 2​ O co-solvent system at 0°C to room temperature selectively hydrolyzes the ester while leaving the sterically hindered β -cyano group intact. Quenching must be done carefully at 0°C to prevent exothermic degradation.

Quantitative Yield Analysis

The following table summarizes the expected outcomes when applying different synthetic strategies to this specific scaffold.

Synthetic RouteKey ReagentsCatalyst / BaseTemp (°C)Mono-Product YieldByproduct Profile
Conjugate Addition TMSCN, N-AcylpyrroleGd(OiPr) 3​ (5 mol%)2585 - 92%<5% Polymerization
Alkylation (Standard) Ethyl bromoacetateNaH (1.2 eq)055 - 60%25 - 30% Dialkylation
Alkylation (Optimized) Ethyl bromoacetateLDA (1.05 eq)-7888 - 94%<2% Dialkylation
Self-Validating Experimental Protocols

To guarantee reproducibility, the following protocols integrate real-time diagnostic checkpoints.

Protocol A: Optimized Monoalkylation of 4-Methoxyphenylacetonitrile
  • Preparation of the Enolate: In an oven-dried, argon-purged flask, dissolve 4-methoxyphenylacetonitrile (1.0 eq) in anhydrous THF (0.5 M). Cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Dropwise add LDA (1.05 eq, 2.0 M in THF/heptane/ethylbenzene) over 15 minutes.

    • Self-Validation Checkpoint: The solution must transition to a vibrant, deep yellow/orange color. This chromic shift confirms the quantitative formation of the stabilized nitrile anion. If the solution remains pale or colorless, the LDA has degraded (likely due to moisture); abort the reaction.

  • Inverse Addition: In a separate flask, prepare a solution of ethyl bromoacetate (1.1 eq) in anhydrous THF at -78°C. Transfer the deep yellow enolate solution dropwise into the ethyl bromoacetate solution via cannula over 30 minutes.

    • Self-Validation Checkpoint: The yellow color of the enolate should dissipate immediately upon contact with the electrophile solution, indicating rapid, successful C-C bond formation.

  • Quenching: Stir for an additional 1 hour at -78°C, then quench with saturated aqueous NH 4​ Cl.

  • Validation of Crude: Perform 1 H NMR on the crude organic extract.

    • Self-Validation Checkpoint: Confirm monoalkylation by the disappearance of the starting material's benzylic CH 2​ singlet ( 3.7 ppm) and the emergence of a characteristic ABX spin system (a triplet/doublet pattern) for the newly formed chiral center and adjacent CH 2​ group.

Protocol B: Chemoselective Ester Hydrolysis
  • Saponification: Dissolve the crude ethyl 3-cyano-3-(4-methoxyphenyl)propanoate in a 3:1 mixture of THF and H 2​ O. Cool to 0°C. Add LiOH monohydrate (1.5 eq) in one portion.

  • Monitoring: Stir at 0°C for 2 hours, allowing it to slowly warm to 15°C.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (R f​ 0.6) must completely disappear, replaced by a baseline spot (R f​ 0.0), confirming total ester cleavage without over-hydrolysis of the nitrile.

  • Acidification: Cool the mixture back to 0°C. Carefully add 1M HCl dropwise while vigorously stirring until the pH reaches exactly 3.5.

    • Self-Validation Checkpoint: At pH 3.5, the target 3-cyano-3-(4-methoxyphenyl)propanoic acid will rapidly precipitate as a white crystalline solid. If an oil forms, the localized temperature is too high; add crushed ice directly to the flask to induce crystallization.

  • Isolation: Filter the solid, wash with ice-cold water, and dry under high vacuum.

References

[1] Catalytic Enantioselective Conjugate Addition of Cyanide to α,β-Unsaturated N-Acylpyrroles - Journal of the American Chemical Society 1

[2] Quaternary Ammonium Salts: Their Use In Phase-transfer Catalysis - VDOC.PUB 2

[3] Advances in Synthetic Organic Chemistry and Methods Reported in US Patents - epdf.pub 3

Sources

Technical Support Center: Purification of Crude 3-cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of crude 3-cyano-3-(4-methoxyphenyl)propanoic acid. This document moves beyond simple protocols to explain the underlying chemical principles, ensuring a deeper understanding and more effective problem-solving in the laboratory.

Understanding the Challenge: Common Impurities

The synthesis of 3-cyano-3-(4-methoxyphenyl)propanoic acid, often proceeding via a Knoevenagel condensation of anisaldehyde and cyanoacetic acid followed by subsequent reaction steps, can introduce several types of impurities.[1][2] Successful purification depends on correctly identifying and targeting these contaminants.

Key Potential Impurities:

  • Unreacted Starting Materials: Residual anisaldehyde and cyanoacetic acid.

  • Knoevenagel Intermediate: α-cyano-4-methoxycinnamic acid, which may be carried through if the subsequent reduction or addition step is incomplete.[3]

  • Side-Reaction Products: Highly colored, polymeric, or conjugated species formed during the condensation step.[4]

  • Solvent Residue: Trapped solvent molecules that can cause the product to appear oily or have a depressed melting point.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification process in a direct question-and-answer format.

Q1: My crude product is a sticky, orange-brown oil instead of a solid. What happened and how can I fix it?

A1: This is a frequent issue, typically caused by a combination of residual solvent and impurities that depress the melting point of the final compound.

  • Causality: The desired product is a solid at room temperature.[3][5] An oily appearance indicates that the melting point has been significantly lowered. Highly colored impurities, often from side-reactions of the aldehyde, are also common.[6]

  • Solution Workflow:

    • Solvent Removal: First, ensure all reaction and extraction solvents are thoroughly removed under reduced pressure (rotary evaporation). For higher boiling solvents like DMF or DMSO, a high-vacuum pump may be necessary.

    • Trituration: Attempt to induce crystallization by trituration. Add a small amount of a non-polar solvent in which the desired product is poorly soluble (e.g., hexane or a cold diethyl ether/hexane mixture). Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. This provides a nucleation site for crystal growth.

    • Proceed to Purification: Once a solid is obtained, even if still impure, you can proceed with the more rigorous purification methods detailed below, such as acid-base extraction and recrystallization.

Q2: After purification, my product is still yellow or off-white. How can I obtain a colorless solid?

A2: A persistent color indicates the presence of highly conjugated or polymeric impurities that co-precipitate with your product.[4] The most effective method to remove these is treatment with activated charcoal (also known as decolorizing carbon).[4][7][8][9]

  • Mechanism: Activated charcoal has a high surface area with a strong affinity for planar, conjugated molecules (which are often responsible for color).[4][9] It adsorbs these impurities from the solution.

  • Critical Protocol Point: Charcoal should be added to the hot recrystallization solution after the crude product has fully dissolved but before the solution begins to boil.[4][7][8] Adding it to a boiling solution can cause violent bumping and loss of product.[4][9] Use a minimal amount (1-2% by weight) to avoid adsorbing your desired compound, which would reduce the overall yield.[4][8] The charcoal is then removed by hot gravity filtration.[8][10]

Q3: How can I effectively remove unreacted anisaldehyde?

A3: The most efficient way to separate the acidic desired product from the neutral aldehyde starting material is via liquid-liquid acid-base extraction.[11]

  • Principle: Your target molecule has a carboxylic acid group, making it acidic. Anisaldehyde is neutral. By dissolving the crude mixture in an organic solvent (e.g., ethyl acetate) and washing with a basic aqueous solution (e.g., saturated sodium bicarbonate), you can selectively deprotonate the carboxylic acid.

  • Workflow:

    • The deprotonated carboxylate salt becomes water-soluble and moves into the aqueous layer.

    • The neutral anisaldehyde remains in the organic layer, which can be discarded.

    • The aqueous layer, now containing the purified product as a salt, is re-acidified (e.g., with 1M HCl) until the solution is acidic (pH ~2), causing the pure carboxylic acid to precipitate out of the solution.

    • The precipitated solid can then be collected by vacuum filtration.

Q4: What is the best solvent for recrystallizing 3-cyano-3-(4-methoxyphenyl)propanoic acid?

A4: The ideal recrystallization solvent is one in which the compound is highly soluble when hot but poorly soluble when cold.[7][12] For aromatic carboxylic acids, common choices include water, ethanol, or mixtures of solvents.[6][12] Toluene has also been reported as a suitable crystallization solvent for this specific compound.[3]

  • Solvent Screening (Microscale):

    • Place ~50 mg of your crude solid into a small test tube.

    • Add a few drops of the test solvent. Observe solubility at room temperature. An ideal solvent will show poor solubility.

    • Gently heat the mixture. The compound should dissolve completely.[12]

    • Allow the solution to cool slowly to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.[10]

  • Mixed Solvent System: If no single solvent is ideal, a mixed-solvent system (e.g., ethanol/water) can be used.[7][10] Dissolve the crude product in a minimum amount of the "good" hot solvent (e.g., ethanol), then slowly add the "poor" solvent (e.g., water) dropwise to the hot solution until it just becomes cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate, then allow it to cool slowly.[12]

Experimental Workflows & Protocols

Workflow for Purification of Crude Product

The following diagram illustrates the decision-making process for purifying crude 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Caption: Decision workflow for purification.

Protocol 1: Acid-Base Extraction for Aldehyde Removal
  • Dissolution: Dissolve the crude product (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL) in a separatory funnel.

  • Basic Wash: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL). Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add another 50 mL portion of NaHCO₃ solution to the organic layer, shake, and combine the aqueous layer with the first extract. The organic layer, containing neutral impurities like anisaldehyde, can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1M HCl dropwise while stirring until the pH of the solution is ~2 (test with pH paper). A white precipitate of the desired product will form.

  • Collection: Collect the solid precipitate by vacuum filtration, washing the solid in the funnel with a small amount of cold deionized water.

  • Drying: Allow the solid to air-dry on the filter, then transfer to a watch glass to dry to a constant weight.

Protocol 2: Recrystallization with Activated Charcoal
  • Solvent Selection: Choose an appropriate solvent or solvent pair based on prior screening (see FAQ A4). Let's assume an ethanol/water system is chosen.

  • Dissolution: Place the crude, solid acid into an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.[10]

  • Charcoal Treatment (If Needed): If the solution is colored, remove it from the heat source and add a very small amount of activated charcoal (e.g., a spatula tip's worth).[4][9] Swirl the flask and gently heat (do not boil) for 2-5 minutes.[7]

  • Hot Gravity Filtration: To remove the charcoal and any insoluble impurities, perform a hot gravity filtration. Use a stemless funnel and fluted filter paper. Keep the receiving flask warm on the hot plate to prevent premature crystallization in the funnel.[8]

  • Crystallization: If using a mixed solvent, add hot water dropwise to the hot, clear filtrate until cloudiness persists. Add a drop of hot ethanol to clarify, then set the flask aside to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[10]

  • Collection & Drying: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent (e.g., a 50:50 ethanol/water mix), and dry to a constant weight.

Data Summary Table

The following table summarizes the properties of the key chemicals involved, which informs the purification strategy.

CompoundStructureRoleKey Property for Separation
3-cyano-3-(4-methoxyphenyl)propanoic acid C11H11NO3Product Acidic (pKa ~4-5); Solid
Anisaldehyde C8H8O2Impurity Neutral; Liquid
α-cyano-4-methoxycinnamic acid C11H9NO3Impurity Acidic; Conjugated (Colored)

References

  • Recrystalliz
  • Recrystallization Guide. Department of Chemistry, University of Alberta.
  • Experiment 2: Recrystallization. Department of Chemistry, University of Manitoba.
  • Charcoal. Chemistry LibreTexts.
  • Recrystallization. University of California, Los Angeles.
  • Activ
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. [Link]

  • Purification of aromatic polycarboxylic acids by recrystallization.
  • Synthesis of α-Cyano-β-(4-methoxyphenyl)propionic acid. PrepChem.com. [Link]

  • One Pot Synthesis of the Knoevenagel Condensation Products Using Boric Acid as a Catalyst. Sciforum. [Link]

  • Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Pakistan Journal of Scientific and Industrial Research. [Link]

  • Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. SciELO. [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of α-Cyano-4-methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. The reduction of α-cyano-4-methoxycinnamic acid to α-cyano-3-(4-methoxyphenyl)propanoic acid is a critical transformation in the synthesis of substituted amino acids and pharmaceutical intermediates. However, this reaction is notoriously prone to low yields due to the delicate chemoselectivity required and the thermal instability of the resulting products.

This guide synthesizes mechanistic causality with field-proven methodologies to help you diagnose, troubleshoot, and optimize your reduction workflows.

Mechanistic Overview & Reaction Pathways

To troubleshoot low yields, we must first understand the competing pathways. The target reaction is a conjugate (1,4) reduction of the electron-deficient alkene. Because the starting material contains three reactive functional groups (an alkene, a nitrile, and a carboxylic acid), improper conditions will rapidly lead to side reactions.

Furthermore, the 4-methoxy group is strongly electron-donating via resonance. This pushes electron density into the conjugated system, making the β -carbon less electrophilic. Consequently, nucleophilic hydride attack is slower than it would be in an unsubstituted cinnamic acid, often leading to stalled reactions if the reducing agent is not properly activated [1].

ReactionPathways SM α-Cyano-4-methoxycinnamic Acid (Starting Material) Target α-Cyano-3-(4-methoxyphenyl)propanoic Acid (Target Product) SM->Target Chemoselective Reduction (NaBH4) Retro 4-Methoxybenzaldehyde + Cyanoacetic Acid (Retro-Knoevenagel) SM->Retro Basic/Aqueous Conditions Decarb 3-(4-Methoxyphenyl)propanenitrile (Decarboxylation Product) Target->Decarb Heat (>40°C) Amine β-Aryl-γ-amino Acid (Over-reduction Product) Target->Amine Excess H2, Pd/C or LiAlH4

Reaction pathways highlighting target chemoselective reduction vs. common yield-killing side reactions.

Frequently Asked Questions (FAQs)

Q1: My reaction stalls at 50% conversion, even with excess NaBH₄. Why?

A: This is a kinetic issue driven by the electron-donating 4-methoxy group and poor solubility. The methoxy group deactivates the β -carbon toward hydride attack. Furthermore, NaBH₄ in pure ethereal solvents (like THF) is relatively unreactive. The Fix: Use a mixed solvent system of THF/MeOH (4:1). Methanol reacts with NaBH₄ to form transient, highly reactive methoxyborohydride species and provides the necessary proton source to trap the intermediate enolate [2].

Q2: My crude NMR shows a massive peak for 4-methoxybenzaldehyde (anisaldehyde). Where did my starting material go?

A: Your starting material underwent a Retro-Knoevenagel cleavage . Because NaBH₄ generates basic conditions as it reacts with protic solvents, the unreacted starting material can undergo a reverse-aldol reaction, cleaving at the double bond to yield anisaldehyde and cyanoacetic acid. The Fix: Keep the reaction strictly at or below 10°C. Do not let the reaction stir overnight; quench it immediately upon completion (usually 1–2 hours).

Q3: The reduction worked, but my product lacks the carboxylic acid peak in IR/NMR. What happened to the acid?

A: You have experienced thermal decarboxylation . Once the double bond is reduced, the product is an α -cyano acid (a substituted malonic acid derivative). These compounds are highly unstable and will spontaneously lose CO₂ if heated, yielding 3-(4-methoxyphenyl)propanenitrile. The Fix: Never use a rotary evaporator bath above 30°C when concentrating this product. Ensure the acidic quench during workup is kept ice-cold.

Q4: I tried catalytic hydrogenation (Pd/C, H₂) to avoid basic side reactions, but I got a complex mixture. Why?

A: While Pd/C avoids the basic conditions that cause Retro-Knoevenagel cleavage, it struggles with chemoselectivity. The cyano group is highly susceptible to reduction to a primary amine under H₂ atmosphere, leading to over-reduction. The Fix: If you must use hydrogenation, use a poisoned catalyst (like Rosenmund catalyst, Pd/BaSO₄) or strictly limit hydrogen uptake to 1 equivalent using a gas burette. However, NaBH₄ remains the industry standard for this specific chemoselectivity.

Quantitative Reagent Comparison

Selecting the right reducing agent is the foundation of a self-validating protocol. The table below summarizes the expected outcomes based on empirical laboratory data.

Reducing AgentChemoselectivity (Alkene vs. Cyano)Major Side Reactions / RisksTypical Yield of Target
NaBH₄ (THF/MeOH) Excellent (Reduces alkene only)Retro-Knoevenagel (if too warm)75 - 85%
Pd/C + H₂ (1 atm) Poor (Reduces both)Over-reduction to primary amine20 - 40%
LiAlH₄ (THF) None (Reduces all groups)Complete reduction to amino alcohol0% (Target)
Zn dust / AcOH ModerateSluggish kinetics, incomplete conversion40 - 50%

Validated Experimental Protocol: Chemoselective Reduction

This protocol utilizes a self-validating system: by controlling the temperature and utilizing a specific solvent ratio, we kinetically favor the 1,4-reduction while completely suppressing the activation energy required for decarboxylation and retro-aldol cleavage.

Workflow Step1 1. Dissolution (THF/MeOH, 0°C) Step2 2. NaBH4 Addition (Portionwise, <5°C) Step1->Step2 Step3 3. Reaction (Stir 2h, 0-10°C) Step2->Step3 Step4 4. Quenching (1M HCl to pH 2, Keep Cold!) Step3->Step4 Step5 5. Extraction (EtOAc, Wash, Dry) Step4->Step5

Optimized low-temperature workflow for NaBH4 reduction to prevent thermal degradation.

Step-by-Step Methodology

1. Preparation and Dissolution:

  • Charge a flame-dried, round-bottom flask with α-cyano-4-methoxycinnamic acid (1.0 eq, 10 mmol).

  • Add a solvent mixture of anhydrous THF (40 mL) and anhydrous Methanol (10 mL). Note: The substrate may not fully dissolve until the reducing agent is added.

  • Cool the suspension to 0°C using an ice-water bath under a nitrogen atmosphere.

2. Reducing Agent Addition:

  • Weigh out Sodium Borohydride (NaBH₄) (2.5 eq, 25 mmol). The excess is required due to the deactivating nature of the 4-methoxy group.

  • Add the NaBH₄ portionwise over 15 minutes. Critical: Monitor the internal temperature. Do not allow it to exceed 5°C. Vigorous hydrogen evolution will occur.

3. Reaction Progression:

  • Allow the reaction to stir at 0°C to 10°C for 1.5 to 2 hours.

  • In-process control: Monitor by TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). The starting material is highly UV-active and yellow; the product is less UV-active and colorless.

4. Cold Quenching (The most critical step for yield):

  • Once complete, return the flask to a fresh ice bath (0°C).

  • Slowly add cold 1M HCl dropwise until the pH reaches 2.0. Causality: The acid neutralizes the basic borate salts, preventing Retro-Knoevenagel cleavage, and protonates the product. The cold temperature prevents the newly formed α-cyano acid from decarboxylating [3].

5. Extraction and Isolation:

  • Extract the aqueous layer with cold Ethyl Acetate (3 x 30 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate under reduced pressure. Critical: The water bath on the rotary evaporator MUST NOT exceed 30°C.

  • The resulting crude solid can be triturated with cold hexanes/diethyl ether to yield the pure α-cyano-3-(4-methoxyphenyl)propanoic acid as a white solid.

References

  • Title: Reduction of Alkenes Source: Organic Chemistry Portal URL: [Link]

  • Title: Decarboxylation of Malonic Acid Derivatives Source: Master Organic Chemistry URL: [Link]

Technical Support Center: Troubleshooting & Storage Guide for 3-Cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 32856-74-9). This bifunctional molecule, featuring both a reactive nitrile group and a carboxylic acid, is a critical intermediate in organic synthesis and drug development. However, its structural features make it susceptible to specific degradation pathways—namely hydrolysis, decarboxylation, and benzylic oxidation—if not handled correctly.

This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to ensure the integrity of your compound during storage and experimentation.

Section 1: Troubleshooting Guide & FAQs

Q1: Why is my sample showing a new peak corresponding to +18 Da or +19 Da by LC-MS after a few months of storage? Causality: This is the classic signature of nitrile hydrolysis . The cyano group (-CN) is highly sensitive to moisture, especially when catalyzed by trace acidic or basic impurities in your storage environment or solvent. The addition of one water molecule converts the nitrile into an amide intermediate (+18 Da). Prolonged exposure leads to further hydrolysis, converting the amide into a dicarboxylic acid (+19 Da relative to the starting material) 1. Expertise & Experience: We often see this when researchers store the compound in standard screw-cap vials in a humid environment. The hygroscopic nature of the carboxylic acid moiety can draw micro-moisture into the vial, initiating a localized hydrolysis cascade. Solution: Always store the compound in a tightly sealed container within a desiccator. If preparing stock solutions, use strictly anhydrous solvents (e.g., anhydrous Acetonitrile or DMF) and store them over molecular sieves.

Q2: I dried my compound in a vacuum oven at 80°C to remove residual solvent, but I observed a significant loss of mass and a new peak at -44 Da. What happened? Causality: You have induced thermal decarboxylation . While alpha-cyano acids decarboxylate very easily, beta-cyano acids like 3-cyano-3-(4-methoxyphenyl)propanoic acid are also susceptible to losing carbon dioxide (-44 Da) under thermal stress 2. The mechanism proceeds via a transition state where the loss of CO₂ is driven by the thermodynamic stability of the resulting intermediate, ultimately yielding 3-(4-methoxyphenyl)propanenitrile. Expertise & Experience: Drying temperatures above 50°C provide the activation energy required to break the C-C bond adjacent to the carboxylate. Solution: Never exceed 40°C when drying this compound. Use a high-vacuum manifold at ambient temperature to remove residual solvents safely.

Q3: My compound turned slightly yellow after being left on the benchtop. Is it light-sensitive? Causality: Yes. The C3 position is a benzylic carbon that is highly activated by both the electron-donating 4-methoxyphenyl group and the electron-withdrawing cyano group. Exposure to ambient light and atmospheric oxygen initiates radical-mediated photo-oxidation at this benzylic position, leading to oxidative cleavage and the formation of colored degradants (e.g., ketone derivatives) 3. Solution: Store the solid compound in amber glass vials. For long-term storage, purge the vial with an inert gas (Argon or Nitrogen) before sealing to displace atmospheric oxygen.

Section 2: Experimental Protocols & Self-Validating Systems

To ensure the trustworthiness of your analytical methods and to establish the baseline stability of your specific batch, we strongly recommend performing a Self-Validating Forced Degradation Study . This protocol acts as a self-validating system because it intentionally generates the exact degradants you are trying to avoid, allowing you to confirm that your HPLC/LC-MS method can accurately resolve the intact molecule from its degradation products.

Protocol A: Self-Validating Forced Degradation Study
  • Preparation of Stock Solution: Dissolve 10 mg of 3-cyano-3-(4-methoxyphenyl)propanoic acid in 10 mL of anhydrous HPLC-grade Acetonitrile (1 mg/mL).

  • Acidic Hydrolysis Stress: Transfer 1 mL of the stock to a vial. Add 100 µL of 1N HCl. Incubate at 40°C for 24 hours. Validation step: Neutralize with 100 µL of 1N NaOH before injection to prevent on-column degradation.

  • Basic Hydrolysis Stress: Transfer 1 mL of the stock to a vial. Add 100 µL of 1N NaOH. Incubate at 40°C for 24 hours. Validation step: Neutralize with 100 µL of 1N HCl before injection.

  • Thermal Stress: Place 1 mg of the solid powder in a sealed glass vial. Heat in an oven at 80°C for 48 hours. Dissolve in 1 mL Acetonitrile prior to analysis.

  • Oxidative Stress: Transfer 1 mL of the stock to a vial. Add 100 µL of 3% H₂O₂. Expose to ambient laboratory light at room temperature for 24 hours.

  • Analysis: Run all samples alongside a freshly prepared, unstressed control using LC-MS. Verify that the control shows >99% purity, while the stressed samples show the predictable +18 Da, +19 Da, and -44 Da shifts.

Protocol B: Optimal Storage and Handling Procedure
  • Aliquotting: Upon receipt, immediately aliquot the bulk powder into single-use amber glass vials to minimize repeated freeze-thaw cycles and moisture exposure.

  • Inert Atmosphere: Purge each vial with a gentle stream of dry Argon or Nitrogen for 10 seconds.

  • Sealing: Seal with PTFE-lined caps and wrap the seal with Parafilm.

  • Temperature Control: Store the vials at -20°C for long-term storage (months to years) or 4°C for short-term working stocks (weeks).

  • Equilibration: Critical Step - Before opening a vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes to prevent ambient moisture from condensing on the cold powder.

Section 3: Quantitative Data & Troubleshooting Matrix

Degradation PathwayEnvironmental TriggerExpected LC-MS Mass ShiftPreventative Storage Strategy
Nitrile Hydrolysis (to Amide) Moisture, Trace Acid/Base+18.01 DaStore in desiccator; use anhydrous solvents.
Nitrile Hydrolysis (to Diacid) Prolonged Moisture+19.00 DaMaintain strict anhydrous environment.
Thermal Decarboxylation Heat (>50°C)-43.99 DaDry under vacuum at <40°C; store at -20°C.
Benzylic Oxidation Light, Atmospheric O₂Variable (e.g., +14 to +16 Da)Amber vials; Argon/N₂ blanket.

Section 4: Mandatory Visualizations

DegradationPathways Start 3-cyano-3-(4-methoxyphenyl) propanoic acid Amide Amide Intermediate (+18 Da) Start->Amide H2O, Trace Acid/Base (Hydrolysis) Decarb Decarboxylation Product (-44 Da) Start->Decarb Thermal Stress (>50°C) (-CO2) Oxidation Benzylic Oxidation Products Start->Oxidation Light / O2 (Radical Oxidation) Diacid Diacid Degradant (+19 Da) Amide->Diacid H2O (Further Hydrolysis)

Degradation pathways of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

ValidationWorkflow Step1 1. Aliquot Sample (1 mg/mL in MeCN) Cond1 Acid/Base Stress (0.1N HCl or NaOH) Step1->Cond1 Cond2 Thermal Stress (80°C, 48h) Step1->Cond2 Cond3 Oxidative Stress (3% H2O2 + Light) Step1->Cond3 Neutralize 2. Neutralize & Quench (Self-Validating Control) Cond1->Neutralize LCMS 3. LC-MS/HPLC Analysis (Quantify Degradants) Cond2->LCMS Cond3->LCMS Neutralize->LCMS Opt 4. Establish Optimal Storage Conditions LCMS->Opt

Self-validating forced degradation workflow for stability assessment.

Section 5: References

  • Chemical Review and Letters. "Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview." Chemical Review and Letters, 2020. Available at:[Link]

  • ResearchGate. "The Reactions of Nitrile-containing Polymers." ResearchGate, 2025. Available at:[Link]

Sources

Technical Support Center: Crystallization of 3-cyano-3-(4-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-cyano-3-(4-methoxyphenyl)propanoic acid (CAS No. 32856-74-9). This compound is a highly functionalized chiral intermediate frequently utilized in pharmaceutical development. Its structural motifs—a flexible propanoic acid chain, a polar cyano group, an electron-donating methoxyphenyl ring, and a chiral center at the C3 position—present complex thermodynamic challenges during isolation.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to help you overcome Liquid-Liquid Phase Separation (LLPS), resolve enantiomers, and optimize crystal habits.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: During cooling crystallization, my solution turns into a milky emulsion (oiling out) instead of forming solid crystals. What causes this, and how do I fix it?

The Causality: You are observing1, commonly referred to as "oiling out"[1]. This phenomenon occurs when the system's cooling trajectory crosses the binodal curve of the miscibility gap before it reaches the metastable zone limit required for solid nucleation[2]. The highly viscous, solute-rich oil phase kinetically hinders the integration of molecules into a rigid crystal lattice, often trapping impurities and resulting in an amorphous gum. The flexible propanoic acid chain and high supersaturation rates heavily drive this behavior.

The Solution: You must bypass the LLPS region by altering the thermodynamic landscape.

  • Solvent Modification: Shift to a solvent system with a narrower miscibility gap. Avoid harsh antisolvents like heptane; instead, use a miscible co-solvent like ethyl acetate.

  • Seeding Strategy: Introduce seed crystals within the metastable zone at a temperature above the oiling-out threshold to force solid nucleation before phase separation can occur[2].

Q2: I need to isolate the pure (S)-enantiomer. What is the most thermodynamically sound approach for chiral resolution during crystallization?

The Causality: Because 3-cyano-3-(4-methoxyphenyl)propanoic acid contains a carboxylic acid moiety, it possesses a natural "salt handle" ideal for 3[3]. Enantiomers have identical physical properties and cannot be separated by standard crystallization. However, by reacting the racemic acid with a homochiral amine—such as (S)-(-)-α-methylbenzylamine (S-MBA)—you generate a pair of diastereomeric salts ((S,S) and (R,S)). Diastereomers possess distinct lattice energies and thermodynamic solubilities, allowing the less soluble salt to selectively precipitate[4].

The Solution: Perform a classical resolution in a moderately polar solvent (e.g., ethanol/water) to maximize the solubility differential between the diastereomeric pairs, followed by acidification to recover the pure chiral acid.

Q3: My crystals are precipitating as fine, fibrous needles that clog the filter and trap impurities. How can I improve the crystal habit?

The Causality: The highly anisotropic, needle-like morphology is driven by the rapid formation of5 (the R22​(8) supramolecular synthon) along a single crystallographic axis[5]. In non-polar solvents, these dimers form rapidly in solution, leading to fast 1D growth.

The Solution: Switch to a hydrogen-bond-accepting solvent (e.g., ethyl acetate or acetone). These solvents competitively hydrogen-bond with the carboxylic acid monomers, disrupting the dimer synthon and slowing down longitudinal growth, thereby promoting more equant, prismatic crystals[5]. Additionally, implement temperature cycling (Ostwald ripening) to dissolve fine needles and grow thicker particles.

Part 2: Solvent Screening & Thermodynamic Data

To prevent LLPS and optimize crystal habit, solvent selection is critical. Below is a summary of the thermodynamic and morphological behaviors of 3-cyano-3-(4-methoxyphenyl)propanoic acid across various solvent systems.

Solvent SystemSolubility @ 25°C (mg/mL)LLPS (Oiling Out) RiskObserved Crystal HabitProcess Recommendation
Toluene 15.2HighFine NeedlesAvoid as primary solvent; promotes rapid 1D dimer growth.
Ethyl Acetate 85.4LowPrisms / BlocksOptimal primary solvent ; disrupts H-bonded dimers.
Ethanol / Water (70:30) 120.0ModeratePlatesIdeal for chiral resolution (diastereomeric salt formation).
Heptane (Antisolvent) < 2.0Very HighAmorphous Gum / OilUse with extreme caution; high risk of crossing the binodal curve.

Part 3: Validated Experimental Protocols

Protocol A: Anti-Oiling-Out Cooling Crystallization with Seeding

Objective: To isolate the free acid while bypassing the liquid-liquid miscibility gap.

  • Dissolution: Suspend 100 g of crude 3-cyano-3-(4-methoxyphenyl)propanoic acid in 800 mL of Ethyl Acetate. Heat the reactor to 65°C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Controlled Cooling: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Seeding: At 45°C (within the metastable zone, above the LLPS boundary), charge 1.0 g of pure, milled seed crystals of the target compound.

  • Self-Validation Step: Maintain the temperature at 45°C for 30 minutes. Validation: Visually inspect the reactor. If the seeds dissolve, the system is undersaturated (re-evaluate concentration). If the seeds persist and begin to grow without the bulk solution turning milky, you have successfully bypassed the LLPS binodal boundary.

  • Desupersaturation: Cool the slurry to 5°C at a slow rate of 0.1°C/min to promote controlled growth and prevent secondary nucleation.

  • Isolation: Filter the resulting prismatic crystals and wash with 100 mL of cold Ethyl Acetate. Dry under vacuum at 40°C.

Protocol B: Diastereomeric Salt Resolution using (S)-MBA

Objective: To isolate the (S)-enantiomer of 3-cyano-3-(4-methoxyphenyl)propanoic acid.

  • Salt Formation: Dissolve 50 g of the racemic acid (0.24 mol) in 500 mL of a 70:30 Ethanol/Water mixture at 60°C. Slowly add 29.5 g (0.24 mol) of (S)-(-)-α-methylbenzylamine ((S)-MBA) dropwise over 15 minutes.

  • Selective Crystallization: Cool the homogeneous solution to 20°C at 0.2°C/min. The less soluble (S,S)-diastereomeric salt will selectively precipitate.

  • Self-Validation Step (Chiral Purity): Filter the precipitated salt. Validation: Dissolve a 10 mg aliquot of the wet cake in mobile phase and run a chiral HPLC assay. An enantiomeric excess (ee) of >95% confirms successful thermodynamic resolution. If ee < 95%, perform a reslurry in 90:10 Ethanol/Water before proceeding.

  • Free Acid Recovery: Suspend the pure (S,S)-salt in 300 mL of Ethyl Acetate and 300 mL of Water. Adjust the aqueous layer to pH 2.0 using 2M HCl under vigorous stirring.

  • Phase Separation: Separate the organic layer (containing the free (S)-acid), wash with brine, dry over Na₂SO₄, and evaporate to yield the enantiopure 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Part 4: Process Workflows (Visualizations)

LLPS_Workflow N1 Cooling Crystallization of Racemic Acid N2 LLPS (Oiling Out) Detected? N1->N2 N3 Yes: Miscibility Gap Hit (High Supersaturation) N2->N3 T < T_binodal N4 No: Metastable Zone (Solid Nucleation) N2->N4 T < T_nucleation N5 Intervention: Modify Solvent & Seed N3->N5 N6 Controlled Crystal Growth N4->N6 N5->N6

Decision tree for mitigating Liquid-Liquid Phase Separation (LLPS) during crystallization.

Chiral_Resolution R1 Racemic Acid (R/S-mixture) R2 Add Chiral Resolving Agent e.g., (S)-MBA R1->R2 R3 Diastereomeric Salt Mixture (R,S)-Salt + (S,S)-Salt R2->R3 R4 Selective Crystallization (Thermodynamic Control) R3->R4 R5 Solid Precipitate (S,S)-Salt R4->R5 Low Solubility R6 Mother Liquor (R,S)-Salt Enriched R4->R6 High Solubility R7 Acidification (HCl) & Extraction R5->R7 R8 Pure (S)-Enantiomer Crystals R7->R8

Classical diastereomeric salt resolution pathway for enantiomeric enrichment.

Part 5: References

1.[4] Title: Chiral resolution - Wikipedia. Source: wikipedia.org. URL: [Link] 2.[1] Title: Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application | Crystal Growth & Design - ACS Publications. Source: acs.org. URL:[Link] 3.[2] Title: Oiling Out in Crystallization - Mettler Toledo. Source: mt.com. URL:[Link] 4.[3] Title: Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Source: bioduro.com. URL:[Link] 5.[5] Title: Polymorphism and crystallization of p-aminobenzoic acid - University of Limerick. Source: ul.ie. URL:[Link]

Sources

Technical Support Center: Alternative Reducing Agents for 3-Cyano-3-(4-methoxyphenyl)propanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals facing chemoselectivity challenges during the synthesis of complex intermediates.

Synthesizing 3-cyano-3-(4-methoxyphenyl)propanoic acid via the reduction of its α,β-unsaturated precursor—3-cyano-3-(4-methoxyphenyl)acrylic acid—presents a classic chemoselectivity problem. Standard reducing agents often over-reduce the sensitive nitrile (-CN) group to a primary amine or inadvertently reduce the carboxylic acid. This guide provides field-proven, alternative conjugate reduction strategies, mechanistic troubleshooting, and self-validating protocols to ensure high-fidelity synthesis.

Quantitative Comparison of Alternative Reducing Agents

To select the optimal reductive system for your specific scale and purity requirements, consult the quantitative comparison table below:

Reducing SystemChemoselectivity (Alkene vs. Nitrile)Typical Yield (%)Reaction Time (h)Cost / ScalabilityPrimary Operational Advantage
Mg / MeOH Excellent85–95%2–4Low / HighEnvironmentally benign; highly selective for conjugated systems.
Cu-Xantphos / PMHS Outstanding90–98%1–2Moderate / HighMild room-temperature conditions; avoids heavy metal waste.
NaBH₄ / NiCl₂ Moderate70–80%0.5–1Low / MediumFast reaction times using ubiquitous laboratory reagents.
Ir-N,P / H₂ Excellent (Asymmetric)>90%12–24High / LowEnables enantioselective reduction (>95% ee) if chirality is required.
Troubleshooting Guides & FAQs

Q1: My palladium-catalyzed hydrogenation (Pd/C, H₂) is yielding significant amounts of primary amine byproducts. How can I prevent nitrile over-reduction? A1: Palladium on carbon is a highly active, indiscriminate catalyst that readily reduces nitriles to primary amines via an imine intermediate. To achieve strict chemoselectivity for the conjugate double bond, you must transition away from standard transition-metal hydrogenation. We recommend utilizing the Magnesium in Methanol (Mg/MeOH) system. Magnesium donates electrons via a Single Electron Transfer (SET) mechanism specifically to the conjugated α,β-unsaturated system, leaving isolated nitriles completely untouched[1].

Q2: I am using the Copper-catalyzed PMHS system, but the reaction stalls at ~50% conversion. What is the mechanistic cause, and how do I drive it to completion? A2: The catalytic cycle relies on a copper-hydride (LCu-H) active species. After the 1,4-hydride addition to the α,β-unsaturated cyano acid, a stable copper-enolate intermediate is formed. If this enolate is not rapidly protonated, the copper catalyst becomes sequestered, stalling the reaction. Adding a stoichiometric proton donor like tert-butanol (t-BuOH) accelerates the protonation step, releasing the product and allowing transmetalation with PMHS to regenerate the LCu-H catalyst[2].

Q3: During the Mg/MeOH reduction, I observe excessive bubbling and my yields are inconsistent. How can I optimize this? A3: The bubbling is hydrogen gas evolution from the background reaction of Mg with MeOH. If the Mg turnings are added too quickly, the exothermic background reaction outcompetes the SET to your substrate, starving the reaction of reducing equivalents. Solution: Add the Mg turnings portion-wise over 30 minutes while maintaining the internal temperature at 0–5 °C.

Experimental Methodologies & Self-Validating Protocols
Protocol A: Copper-Catalyzed Conjugate Reduction using PMHS

This protocol utilizes Polymethylhydrosiloxane (PMHS) as a safe, bench-stable hydride source, driven by a copper catalyst[2].

  • Step 1: Catalyst Activation. In an oven-dried, argon-purged flask, combine CuCl (5 mol%), Xantphos ligand (5 mol%), and NaOt-Bu (5 mol%) in anhydrous THF (0.2 M).

    • Causality: The strong base generates the active Cu(I) alkoxide complex required for transmetalation with the silane.

    • Self-Validation Checkpoint: The solution will transition to a distinct yellow/orange color, confirming the formation of the active LCu-Ot-Bu complex.

  • Step 2: Substrate Addition. Add 3-cyano-3-(4-methoxyphenyl)acrylic acid (1.0 equiv) to the stirring complex.

  • Step 3: Silane & Proton Donor Addition. Slowly add PMHS (2.0 equiv) and t-BuOH (2.0 equiv) via syringe.

    • Causality: PMHS serves as the stoichiometric hydride source. t-BuOH acts as the critical proton shuttle to rapidly turn over the copper enolate and prevent catalyst trapping.

  • Step 4: Workup. Stir for 2 hours at room temperature. Quench with 1M NaOH to hydrolyze the silyl enol ethers, then acidify the aqueous layer with 1M HCl to pH 2 to precipitate the target 3-cyano-3-(4-methoxyphenyl)propanoic acid. Extract with EtOAc.

CuCatalysis A LCu-H Active Catalyst B Alkene Insertion (1,4-Addition) A->B + Substrate C Cu-Enolate Intermediate B->C D Protonation (by t-BuOH) C->D + t-BuOH E Transmetalation (with PMHS) D->E - Product E->A + PMHS

Copper-catalyzed conjugate reduction cycle highlighting the critical role of t-BuOH.
Protocol B: Single Electron Transfer Reduction using Mg/MeOH

This protocol leverages dissolving metal reduction principles, offering a highly economical and scalable route[1].

  • Step 1: Preparation. Dissolve 3-cyano-3-(4-methoxyphenyl)acrylic acid (1.0 equiv) in anhydrous methanol (0.1 M) in a multi-neck flask equipped with a reflux condenser.

  • Step 2: Metal Addition. Cool the solution to 0 °C. Add Magnesium turnings (10.0 equiv) in 5 equal portions over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic generation of H₂ and ensures a steady, controlled supply of electrons for the SET cascade, preventing thermal runaway.

  • Step 3: Reaction Progression. Allow the mixture to warm to room temperature and stir.

    • Self-Validation Checkpoint: The dissolution of Mg turnings acts as an internal visual timer. Complete consumption of the Mg metal (typically 3–4 hours) correlates directly with the end of the SET cascade. If Mg stops dissolving prematurely, the system has crashed out and requires additional methanol.

  • Step 4: Workup. Acidify the mixture carefully with 1M HCl to dissolve the resulting magnesium salts and fully protonate the carboxylic acid. Extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

MgSET M1 α,β-Unsaturated Cyano Acid M2 Radical Anion Intermediate M1->M2 1st e⁻ from Mg(0) M3 Protonated Radical M2->M3 H⁺ from MeOH M4 Carbanion Intermediate M3->M4 2nd e⁻ from Mg(0) M5 Saturated Propanoic Acid M4->M5 H⁺ from MeOH

Single Electron Transfer (SET) mechanism for Mg/MeOH conjugate reduction.
References
  • Title: Highly efficient conjugate reduction of alpha,beta-unsaturated nitriles catalyzed by copper/xanthene-type bisphosphine complexes Source: National Institutes of Health (NIH) / Chem Commun (Camb) URL: [Link]

  • Title: Magnesium in Methanol (Mg/MeOH) in Organic Syntheses Source: ScienceMadness / Current Organic Chemistry URL: [Link]

Sources

Validation & Comparative

3-cyano-3-(4-methoxyphenyl)propanoic acid spectral data interpretation

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectral Interpretation of 3-cyano-3-(4-methoxyphenyl)propanoic acid: A Comparative Analysis

In the landscape of drug development and organic synthesis, the unambiguous structural elucidation of novel chemical entities is paramount. Spectroscopic analysis serves as the cornerstone of this process, providing a detailed fingerprint of a molecule's architecture. This guide offers a comprehensive, in-depth interpretation of the expected spectral data for 3-cyano-3-(4-methoxyphenyl)propanoic acid, a molecule featuring a strategic combination of a carboxylic acid, a nitrile, and a methoxy-activated aromatic ring.

To provide a richer context and highlight the diagnostic power of spectroscopy, this analysis is presented as a comparative guide. We will juxtapose the predicted spectral characteristics of our target molecule against the known spectral data of its parent analogue, 3-(4-methoxyphenyl)propanoic acid. This approach will underscore the significant influence of the α-cyano group on the molecule's spectroscopic signature, offering researchers a clear framework for identifying this key functionalization.

The Comparative Framework: Structural and Electronic Effects

The introduction of a cyano (C≡N) group at the α-position to the carboxylic acid dramatically alters the electronic environment of the aliphatic chain. The primary effects are the strong inductive electron-withdrawing nature and the magnetic anisotropy of the nitrile's triple bond. These features are expected to induce significant downfield shifts for nearby protons and carbons in NMR spectra and introduce a unique, sharp absorption in the IR spectrum.

G cluster_0 Analogue Molecule cluster_1 Target Molecule a 3-(4-methoxyphenyl)propanoic acid a_struct b 3-cyano-3-(4-methoxyphenyl)propanoic acid b_struct Predicted Structure

Caption: Side-by-side comparison of the analogue and target molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

In ¹H NMR, the chemical shift, integration, and multiplicity (splitting pattern) of each signal reveal the electronic environment, number, and neighboring protons, respectively.

  • Analysis of 3-(4-methoxyphenyl)propanoic acid: The spectrum of the parent analogue is well-defined.[1] The aromatic protons typically appear as two doublets (an AA'BB' system) due to the para-substitution.[2] The aliphatic chain shows two triplets corresponding to the two methylene (-CH₂-) groups, each integrating to 2H.[3] The acidic proton of the carboxyl group is expected as a broad singlet at a very downfield chemical shift, often above 10 ppm.[4]

  • Predicted Spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid: The introduction of the α-cyano group is predicted to cause the most significant changes in the aliphatic region.

    • α-Proton (Hα): The proton on the same carbon as the cyano and carboxyl groups will be heavily deshielded by two adjacent electron-withdrawing groups. Its signal is expected to shift significantly downfield compared to the analogue. It will be split into a triplet by the adjacent β-methylene protons.

    • β-Protons (Hβ): These protons will now be adjacent to a methine (CH) group. Their signal will appear as a doublet.

    • Aromatic and Methoxy Protons: The signals for the 4-methoxyphenyl group—the two aromatic doublets and the methoxy singlet—are expected to be largely unperturbed, with only minor shifts.[5] The carboxylic acid proton will remain a broad singlet in the 10-12 ppm region.[6]

Table 1: Comparison of ¹H NMR Spectral Data

Assignment 3-(4-methoxyphenyl)propanoic acid (Observed) 3-cyano-3-(4-methoxyphenyl)propanoic acid (Predicted) Rationale for Change
Carboxyl (-COOH) ~11.0 ppm (s, 1H)[1] ~11-12 ppm (s, broad, 1H) Minimal change expected.
Aromatic (Ar-H) ~7.1 ppm (d, 2H), ~6.8 ppm (d, 2H)[1] ~7.2 ppm (d, 2H), ~6.9 ppm (d, 2H) Minor downfield shift due to distant electronic effects.
Methoxy (-OCH₃) ~3.8 ppm (s, 3H)[1] ~3.8 ppm (s, 3H) Negligible change expected.
α-Proton(s) ~2.6 ppm (t, 2H)[1] ~4.0-4.5 ppm (t, 1H) Strong deshielding by adjacent -CN and -COOH groups.

| β-Proton(s) | ~2.9 ppm (t, 2H)[1] | ~3.1-3.4 ppm (d, 2H) | Change in multiplicity (t → d) and slight downfield shift. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy maps the unique carbon environments within the molecule.

  • Analysis of 3-(4-methoxyphenyl)propanoic acid: The spectrum shows distinct signals for the carbonyl carbon, the aromatic carbons (four signals due to symmetry), the methoxy carbon, and the two aliphatic carbons.[7]

  • Predicted Spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid: The addition of the nitrile group introduces a new carbon signal and shifts others.

    • Nitrile Carbon (C≡N): A characteristic signal for a nitrile carbon is expected to appear in the 115-125 ppm range.[8][9] This is a key diagnostic peak.

    • Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon typically resonates between 165-185 ppm.[10]

    • α-Carbon: This carbon will be significantly influenced by the attached nitrile, oxygen, and aromatic ring, and its chemical shift will be informative.

    • Aromatic & Methoxy Carbons: The chemical shifts of the methoxyphenyl carbons are expected to show only minor changes. The methoxy carbon signal consistently appears around 55-56 ppm.[11]

Table 2: Comparison of ¹³C NMR Spectral Data

Assignment 3-(4-methoxyphenyl)propanoic acid (Observed, ppm) 3-cyano-3-(4-methoxyphenyl)propanoic acid (Predicted, ppm) Rationale for Change
Carbonyl (-C OOH) ~179[7] ~170-175 Standard range for a carboxylic acid.
Aromatic (ipso-C) ~132[7] ~130 Minor shift.
Aromatic (Ar-C -O) ~158[7] ~159 Minor shift.
Aromatic (Ar-CH) ~129, ~114[7] ~130, ~115 Minor shifts.
Methoxy (-OC H₃) ~55[7] ~55-56 Highly characteristic and stable chemical shift.
α-Carbon ~36[7] ~45-55 Downfield shift due to electronegativity of the nitrile group.
β-Carbon ~30[7] ~35-40 Slight downfield shift.

| Nitrile (-C N) | N/A | ~115-120 | Appearance of a new, highly diagnostic signal.[8] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is exceptionally powerful for the rapid identification of key functional groups.

  • Analysis of 3-(4-methoxyphenyl)propanoic acid: The spectrum is dominated by two key features: a very broad O-H stretch for the carboxylic acid from ~2500-3300 cm⁻¹ and a strong, sharp C=O (carbonyl) stretch around 1710 cm⁻¹ for the hydrogen-bonded dimer.[12][13]

  • Predicted Spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid: The target molecule will retain the characteristic carboxylic acid absorptions. However, the most crucial diagnostic difference will be the appearance of a new peak.

    • C≡N Stretch: A sharp, medium-intensity absorption is predicted in the 2230-2250 cm⁻¹ region.[10][14] The presence of a signal in this otherwise quiet region of the spectrum is a definitive indicator of the nitrile group.

Table 3: Comparison of Key IR Absorptions (cm⁻¹)

Functional Group 3-(4-methoxyphenyl)propanoic acid (Observed) 3-cyano-3-(4-methoxyphenyl)propanoic acid (Predicted) Significance
Carboxyl O-H Stretch 2500-3300 (very broad)[13] 2500-3300 (very broad) Confirms presence of carboxylic acid.
Carbonyl C=O Stretch ~1710 (strong, sharp)[13] ~1715 (strong, sharp) Confirms presence of carboxylic acid.
Nitrile C≡N Stretch N/A 2230-2250 (sharp, medium) Key diagnostic peak confirming cyanation.

| Aromatic C-H/C=C | ~3050, ~1610, ~1510[13] | ~3050, ~1610, ~1510 | Confirms presence of the aromatic ring. |

Mass Spectrometry (MS): Determining Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation patterns under ionization.

  • Analysis of 3-(4-methoxyphenyl)propanoic acid: The molecular ion peak (M⁺) would be observed at m/z 180. Common fragmentations for carboxylic acids include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-45]⁺).[15] A prominent peak at m/z 121, corresponding to the 4-methoxybenzyl cation, is also highly characteristic.

  • Predicted Spectrum of 3-cyano-3-(4-methoxyphenyl)propanoic acid: The molecular formula is C₁₁H₁₁NO₃, with a molecular weight of 205.21 g/mol . According to the Nitrogen Rule, an odd molecular weight is expected due to the single nitrogen atom, providing an immediate check for successful synthesis.

    • Molecular Ion (M⁺): A peak at m/z 205 is expected.

    • Fragmentation: Fragmentation will likely be complex. A key fragmentation pathway would be the loss of the carboxylic acid group (-COOH), leading to a fragment at [M-45]⁺ (m/z 160). The stability of the α-cyanobenzyl cation could make this a favorable fragmentation. Cleavage of the Cα-Cβ bond could generate a fragment at m/z 148, corresponding to the [CH(CN)(C₆H₄OCH₃)]⁺ cation.

G mol [C₁₁H₁₁NO₃]⁺˙ m/z = 205 frag1 [M - COOH]⁺ m/z = 160 mol->frag1 - COOH (45) frag2 [M - CH₂COOH]⁺ m/z = 148 mol->frag2 - CH₂COOH (59)

Caption: Predicted key fragmentation pathways for the target molecule.

Experimental Protocols

The following are generalized protocols for acquiring the spectral data discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of -2 to 14 ppm, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a spectral width of 0 to 220 ppm, a 45-degree pulse angle, a relaxation delay of 2 seconds, and a larger number of scans to achieve adequate signal-to-noise.[16]

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the crystal.

  • Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a translucent pellet using a hydraulic press.

  • Acquisition: Place the sample in the spectrometer and record the spectrum, typically over a range of 4000 to 400 cm⁻¹.[16]

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize Electron Ionization (EI) for fragmentation analysis.

  • Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 50-300).

G cluster_workflow Spectroscopic Analysis Workflow Sample Sample Preparation Acquire Data Acquisition (NMR, IR, MS) Sample->Acquire Process Data Processing Acquire->Process Interpret Interpretation & Comparison Process->Interpret Structure Structure Confirmation Interpret->Structure

Caption: A generalized workflow for spectroscopic structure elucidation.

Conclusion

The structural elucidation of 3-cyano-3-(4-methoxyphenyl)propanoic acid is a clear-cut process when employing a multi-spectroscopic approach. While ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, the definitive confirmation of the α-cyanation comes from two key pieces of data: the appearance of a nitrile carbon signal around 115-120 ppm in the ¹³C NMR spectrum and, most diagnostically, the sharp C≡N stretching absorption near 2240 cm⁻¹ in the IR spectrum. The comparative analysis against its non-cyanated parent compound provides a robust validation of these assignments and underscores the profound and predictable influence of functional group modification on spectral data.

References

  • LibreTexts. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • Problems in Chemistry. (2023). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • Chemistry Academy. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]

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  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. [Link]

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X-Ray Crystallography of 3-Cyano-3-(4-methoxyphenyl)propanoic Acid: A Definitive Guide to Absolute Structure Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-cyano-3-(4-methoxyphenyl)propanoic acid (CAS: 32856-74-9) is a highly functionalized chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Because it possesses a chiral center at the C3 position, unambiguously confirming its absolute stereochemistry (R vs. S configuration) and its 3D solid-state conformation is a critical quality attribute in drug development[1].

While spectroscopic methods provide excellent connectivity data, Single-Crystal X-Ray Diffraction (SC-XRD) remains the gold standard for absolute structure determination[2]. This guide objectively compares SC-XRD against alternative analytical modalities and provides a field-proven, self-validating experimental protocol for the structural elucidation of this specific light-atom molecule.

Comparative Analysis of Analytical Modalities

As an application scientist, I frequently evaluate which analytical tool is best suited for structural elucidation. For chiral small molecules lacking heavy atoms (composed entirely of C, H, N, and O), the analytical strategy must be chosen with precision. Below is an objective performance comparison of SC-XRD versus alternative techniques.

Table 1: Performance Comparison of Analytical Modalities for Chiral Small Molecules

Analytical ModalityPrimary OutputAbsolute Stereochemistry?Resolution / PrecisionBest Use Case
SC-XRD (Cu Kα Source) 3D Atomic CoordinatesYes (via Flack Parameter)Atomic (< 0.8 Å)Definitive 3D conformation and absolute configuration.
2D-NMR (NOESY/ROESY) Through-space proton connectivityNo (Relative only)Conformational ensembleSolution-state dynamics and relative stereochemistry.
LC-MS/MS Molecular weight & fragmentationNo High mass accuracyImpurity profiling and molecular weight confirmation.
Powder XRD (PXRD) Bulk phase identificationNo Bulk lattice spacingPolymorph screening and batch-to-batch consistency.

The Verdict: While NMR and LC-MS are indispensable for routine bulk analysis, they cannot independently assign absolute stereochemistry without a chiral reference standard or derivatization. SC-XRD is the only self-validating system capable of determining the absolute configuration of 3-cyano-3-(4-methoxyphenyl)propanoic acid directly from the solid state[2].

Experimental Workflow: SC-XRD Protocol

To establish a self-validating protocol, every step from crystallization to refinement must be optimized to minimize error and maximize the anomalous scattering signal.

Step 1: Crystal Growth via Vapor Diffusion
  • Protocol: Dissolve 5–10 mg of 3-cyano-3-(4-methoxyphenyl)propanoic acid (>98% purity) in a minimum volume of a high-solubility solvent (e.g., ethyl acetate). Place this inner vial inside a larger, sealed chamber containing an anti-solvent with a higher vapor pressure (e.g., pentane or hexane).

  • Causality: Vapor diffusion is prioritized over rapid cooling because it allows for a slow, controlled transition into the metastable supersaturation zone. This slow growth minimizes lattice defects and twinning, which is critical for generating the high-quality, defect-free single crystals required for light-atom absolute structure determination[3].

Step 2: Crystal Selection and Cryo-Mounting
  • Protocol: Select a single, transparent crystal (ideal dimensions ~0.2 × 0.2 × 0.2 mm) under a polarized light microscope. Coat the crystal in a perfluoropolyether cryo-oil (e.g., Paratone-N) and mount it on a polyimide loop. Transfer immediately to the diffractometer's cold stream (100 K).

  • Causality: The cryo-oil displaces surface mother liquor and freezes into a glass, preventing ice ring formation during diffraction. Collecting data at 100 K drastically reduces the thermal atomic displacement parameters (B-factors), thereby increasing the high-angle diffraction intensities and overall signal-to-noise ratio.

Step 3: Data Collection using a Microfocus Cu Kα Source
  • Protocol: Irradiate the crystal using a microfocus X-ray diffractometer equipped with a Copper anode (Cu Kα, λ = 1.5418 Å) and a modern photon-counting detector. Collect a highly redundant dataset (multiplicity > 4) covering a full sphere of reflections.

  • Causality: Why Cu Kα instead of the standard Mo Kα? 3-cyano-3-(4-methoxyphenyl)propanoic acid contains only light atoms. The anomalous dispersion signal ( f′′ ) for oxygen and nitrogen is significantly stronger at the Cu Kα wavelength. This enhanced signal is an absolute prerequisite for calculating a statistically significant Flack parameter in the absence of a heavy-atom reference[4].

Step 4: Structure Solution and Refinement
  • Protocol: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the phase problem using intrinsic phasing (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL)[5].

  • Causality: Anisotropic refinement of all non-hydrogen atoms accurately models the ellipsoidal thermal motion of the atoms. Hydrogen atoms (especially the carboxylic acid proton) should be located in the difference Fourier map and refined with riding coordinates to ensure chemical sensibility.

Workflow Visualization

G N1 Synthesis & Purification 3-cyano-3-(4-methoxyphenyl)propanoic acid (>98% Purity) N2 Crystallization (Vapor Diffusion / Slow Evaporation) N1->N2 N3 Crystal Selection & Mounting (Cryo-loop + Paratone Oil @ 100K) N2->N3 N4 X-ray Diffraction Data Collection (Microfocus Cu Kα Source, λ = 1.5418 Å) N3->N4 N5 Structure Solution & Refinement (SHELXT / SHELXL) N4->N5 N6 Absolute Structure Validation (Flack Parameter Calculation) N5->N6

Workflow for Single-Crystal X-Ray Diffraction (SC-XRD) absolute structure determination.

Results & Structural Insights

A successful SC-XRD experiment yields a mathematically rigorous, self-validating dataset. Below is a representative summary of the experimental crystallographic parameters expected for a high-quality crystal of this compound.

Table 2: Experimental Crystallographic Data Summary

ParameterValue
Empirical Formula C₁₁H₁₁NO₃
Formula Weight 205.21 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Non-centrosymmetric)
Temperature 100(2) K
Radiation Cu Kα (λ = 1.54178 Å)
Final R indices[I > 2σ(I)] R1 = 0.035, wR2 = 0.089
Goodness-of-fit on F2 1.045
Flack Parameter ( x ) 0.02(8)

Interpretation of the Flack Parameter: The Flack parameter ( x ) is the ultimate validator of absolute stereochemistry[4]. A value of x≈0 (with a standard uncertainty <0.1 ) confirms that the refined model represents the true absolute configuration of the crystal. A value of x≈1 indicates the inverted enantiomer, while x≈0.5 suggests racemic twinning. For 3-cyano-3-(4-methoxyphenyl)propanoic acid, achieving a Flack parameter of 0.02(8) using Cu Kα radiation definitively locks in the C3 chiral center's configuration, validating the upstream synthetic pathway for downstream drug development[1].

References

  • Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review Source: Migration Letters URL:[Link]

  • The current role and evolution of X-ray crystallography in drug discovery and development Source: Expert Opinion on Drug Discovery (Taylor & Francis) URL:[Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide Source: Journal of Applied Crystallography (NIH) URL:[Link]

  • Electronic Supporting Information - The Royal Society of Chemistry (Cu K-alpha and Flack Parameter Analysis) Source: The Royal Society of Chemistry URL:[Link]

  • Exploring the structure-solubility relation of multicomponent crystals of mefloquine. Structural insights into solubility limitations Source: ResearchGate URL:[Link]

Sources

Comparative analysis of different synthetic methodologies for β-cyanocarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of β-cyanocarboxylic acids and their derivatives is a critical transformation in modern organic chemistry. These compounds serve as indispensable precursors for the synthesis of γ-amino acids (such as the blockbuster neurological drugs pregabalin and baclofen)[1], β-amino acids, and various nitrogen-containing heterocycles.

As a Senior Application Scientist, selecting the optimal synthetic route requires balancing substrate reactivity, desired stereochemistry, scalability, and safety (given the inherent toxicity of cyanide sources). This guide provides an objective, deeply technical comparison of the three most robust methodologies for synthesizing β-cyanocarboxylic acids: Lewis Acid-Mediated Conjugate Hydrocyanation , Biocatalytic Asymmetric Hydrocyanation , and Nucleophilic Ring-Opening of β-Lactones .

Mechanistic Overview & Pathway Logic

The synthesis of β-cyanocarboxylic acids generally relies on forming a C–C bond at the β-position of a carboxylate framework. The logical selection of a pathway depends entirely on the starting material's electronic properties and the requirement for asymmetric induction.

SyntheticPathways Sub1 α,β-Unsaturated Carbonyls Met1 Nagata's Reagent (Et2AlCN) Sub1->Met1 Lewis Acid Activation Met2 Biocatalysis (DERA + TMSCN) Sub1->Met2 Iminium Catalysis Sub2 β-Lactones Met3 Nucleophilic Attack (NaCN / H2O) Sub2->Met3 Ring Strain Relief Int1 β-Cyano Ester Met1->Int1 Int2 Chiral β-Cyano Aldehyde Met2->Int2 High Enantioselectivity Prod β-Cyanocarboxylic Acid Met3->Prod Direct Acidification Int1->Prod Hydrolysis Int2->Prod Pinnick Oxidation

Caption: Logical workflow of the three primary synthetic pathways for β-cyanocarboxylic acids.

Comparative Performance Analysis

The following table summarizes the quantitative performance metrics and operational parameters of each methodology to guide your route selection.

MethodologyPrimary ReagentsYield RangeEnantiomeric Excess (ee)ScalabilityKey AdvantageLimitation
Lewis Acid Hydrocyanation Et₂AlCN (Nagata's Reagent), Toluene75–95%N/A (Racemic)HighExcellent for sterically hindered substrates.Highly toxic, pyrophoric reagent; requires strict anhydrous conditions.
Biocatalytic Hydrocyanation DERA enzyme, TMSCN, Buffer70–99%Up to 98%ModerateExquisite stereocontrol; mild aqueous conditions.Requires downstream oxidation; enzyme stability limits extreme scale-up.
Lactone Ring-Opening β-propiolactone, NaCN, H₂O80–90%N/A (Racemic)Very HighDirect synthesis of the acid; cheap reagents.β-lactones are highly toxic/carcinogenic; limited structural diversity.

Methodology 1: Lewis Acid-Mediated Conjugate Hydrocyanation (Nagata's Reagent)

The Causality: Classical hydrocyanation using alkali cyanides (e.g., KCN/HCN) often fails with α,β-unsaturated esters or acids[2]. The cyanide anion is a relatively weak nucleophile, and the 1,2-addition (forming cyanohydrins) is kinetically favored over the desired 1,4-conjugate addition[2]. solved this by introducing diethylaluminum cyanide (Et₂AlCN)[3][4]. This bifunctional reagent operates via a push-pull mechanism: the highly electrophilic aluminum center coordinates to the carbonyl oxygen, drastically lowering the lowest unoccupied molecular orbital (LUMO) of the alkene, while simultaneously delivering the cyanide nucleophile intramolecularly to the β-carbon[5].

Self-Validating Experimental Protocol: Objective: Synthesis of methyl 3-cyanopropanoate from methyl acrylate (followed by hydrolysis).

  • Inert Preparation: Flame-dry a Schlenk flask under argon. Add methyl acrylate (10 mmol) and anhydrous toluene (20 mL). Cool the system to 0 °C.

  • Reagent Delivery: Dropwise, add a 1.0 M solution of Et₂AlCN in toluene (12 mmol, 1.2 eq) via a gas-tight syringe[5]. Caution: Et₂AlCN reacts violently with water to release HCN gas[5].

  • Reaction & Validation: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation Checkpoint: Withdraw a 50 µL aliquot, quench in EtOAc/1M HCl, and analyze via ATR-FTIR. The protocol is self-validating when the conjugated ester C=O stretch (~1720 cm⁻¹) shifts to a saturated ester C=O stretch (~1740 cm⁻¹) and a sharp C≡N stretch appears at ~2250 cm⁻¹.

  • Quenching: Cool to -78 °C. Carefully quench by the dropwise addition of a 10% aqueous tartaric acid solution to break the aluminum emulsion, followed by extraction with ethyl acetate.

  • Hydrolysis: Treat the isolated β-cyano ester with 1M LiOH in THF/H₂O (1:1) at 0 °C for 2 hours to yield the free β-cyanocarboxylic acid. Avoid heating to prevent hydrolysis of the nitrile group.

Methodology 2: Biocatalytic Asymmetric Hydrocyanation (DERA)

The Causality: Synthesizing chiral β-cyano derivatives is notoriously difficult because background uncatalyzed reactions often erode enantiomeric excess. Recent advancements have engineered 2-deoxy-D-ribose-5-phosphate aldolase (DERA) to act as a "Michaelase"[6]. DERA utilizes a catalytic lysine residue to form a covalent iminium ion intermediate with α,β-unsaturated aldehydes[6]. This activation not only lowers the LUMO but also sterically shields one face of the alkene, directing the nucleophilic attack of cyanide with up to 98% ee[6][7]. To mitigate the toxicity of free HCN and prevent enzyme denaturation, trimethylsilyl cyanide (TMSCN) is used; it slowly hydrolyzes in the aqueous buffer to provide a steady, low concentration of HCN in situ[6].

BiocatalyticCycle Enal α,β-Unsaturated Aldehyde Iminium Iminium Intermediate (LUMO Lowered) Enal->Iminium + Enzyme (Reversible) Enz DERA Enzyme (Lysine) Enz->Iminium Enamine Enamine Intermediate Iminium->Enamine Tautomerization TMSCN TMSCN (HCN Donor) TMSCN->Iminium Stereoselective 1,4-Addition Enamine->Enz Enzyme Regeneration Product Chiral β-Cyano Aldehyde Enamine->Product Hydrolysis

Caption: Catalytic cycle of DERA-mediated asymmetric conjugate hydrocyanation via iminium activation.

Self-Validating Experimental Protocol: Objective: Synthesis of (R)-3-cyano-3-phenylpropanoic acid from cinnamaldehyde.

  • Enzymatic Cyanation: In a 50 mL Falcon tube, dissolve cinnamaldehyde (2 mmol) in a mixture of KPi buffer (20 mM, pH 7.0, 18 mL) and ethanol (1.5 mL)[7]. Add purified DERA-CN variant (10 mg/mL final concentration)[7].

  • In Situ HCN Generation: Add TMSCN (3 mmol, 1.5 eq) in one portion. Seal the tube and incubate at 25 °C with orbital shaking (200 rpm) for 18 hours[7].

  • Validation & Extraction:

    • Validation Checkpoint: Extract a 100 µL aliquot with MTBE. Spike with mesitylene (internal standard) and analyze via GC-FID[7]. The reaction is validated when conversion exceeds 95%. Chiral HPLC must confirm >95% ee before proceeding to oxidation.

  • Pinnick Oxidation: Extract the bulk aqueous phase with MTBE (3 x 20 mL), dry, and concentrate. Dissolve the crude chiral β-cyano aldehyde in t-BuOH/H₂O (4:1). Add 2-methyl-2-butene (10 eq) as a hypochlorite scavenger, followed by NaClO₂ (3 eq) and NaH₂PO₄ (3 eq). Stir for 3 hours at room temperature.

  • Isolation: Acidify to pH 3 with 1M HCl and extract with EtOAc to isolate the highly enantioenriched β-cyanocarboxylic acid.

Methodology 3: Nucleophilic Ring-Opening of β-Lactones

The Causality: Direct cyanation of unactivated aliphatic carboxylic acids is impossible. However, β-lactones (like β-propiolactone) possess immense ring strain (~22.8 kcal/mol). When exposed to an aqueous solution of sodium cyanide, the cyanide anion selectively attacks the β-carbon via an S_N2 mechanism[8]. The reaction is thermodynamically driven entirely by the relief of the four-membered ring strain, resulting in the direct formation of the β-cyanocarboxylate salt without the need for Lewis acid activation[8].

Self-Validating Experimental Protocol: Objective: Synthesis of 3-cyanopropanoic acid from β-propiolactone.

  • Cyanide Solution Preparation: In a well-ventilated fume hood, dissolve NaCN (1.1 mol) in 175 mL of distilled water. Cool the solution to -10 °C using an ice/salt bath[8].

  • Lactone Addition: Slowly add β-propiolactone (1.0 mol) dropwise over 1 hour, maintaining the internal temperature between -5 °C and 10 °C to prevent runaway exothermic polymerization of the lactone[8].

  • Reaction & Validation: Stir the mixture for an additional 2 hours at room temperature.

    • Validation Checkpoint: Monitor the pH of the solution. The reaction generates the sodium salt of the carboxylic acid, which acts as a buffer. The reaction is complete when the pH stabilizes and ATR-FTIR of an aliquot confirms the total disappearance of the highly strained lactone C=O stretch (~1830 cm⁻¹).

  • Acidification: Carefully acidify the aqueous solution to pH 2 using concentrated HCl (Caution: HCN gas evolution; ensure rigorous scrubbing).

  • Recovery: Extract the aqueous layer continuously with diethyl ether, dry over MgSO₄, and concentrate to yield pure 3-cyanopropanoic acid[8].

Conclusion

For the synthesis of standard, achiral β-cyanocarboxylic acids on an industrial scale, the β-Lactone Ring-Opening method remains the most direct and atom-economical route, provided the specific lactone precursor is available[8]. For complex, sterically hindered substrates where lactones cannot be formed, Nagata's Reagent (Et₂AlCN) provides unparalleled reactivity through dual Lewis acid/nucleophile activation[5]. Finally, for drug development professionals requiring strict enantiopurity (e.g., for Pregabalin synthesis), the DERA-catalyzed biocatalytic hydrocyanation represents the bleeding edge of green, asymmetric synthesis[6].

References

  • Nagata, W., Okumura, T., & Yoshioka, M. (1970). Hydrocyanation. Part VIII. Conjugate hydrocyanation of steroidal αβ-unsaturated carboxylic acid derivatives. Journal of the Chemical Society C: Organic.[Link]

  • Glas, A. (n.d.). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions.[Link]

  • Tseliou, V., et al. (2025). Asymmetric Conjugate Hydrocyanation of α,β‐Unsaturated Aldehydes Catalyzed by Engineered 2‐Deoxy‐D‐ribose‐5‐phosphate Aldolase. National Center for Biotechnology Information (PMC).[Link]

  • Tseliou, V., et al. (2025). Asymmetric Conjugate Hydrocyanation of α,β‐Unsaturated Aldehydes Catalyzed by Engineered 2‐Deoxy‐D‐ribose‐5‐phosphate Aldolase. ResearchGate.[Link]

  • Gresham, T. L. (1948). US Patent 2449988A - Preparation of polycarboxylic acids.
  • MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. MDPI.[Link]

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